(1S,2S)-2-(Benzyloxy)cyclohexanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1S,2S)-2-phenylmethoxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHNRYLIXJZHRZ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474551 | |
| Record name | (1S,2S)-2-(Benzyloxy)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216394-07-9 | |
| Record name | (1S,2S)-2-(Phenylmethoxy)cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-(Benzyloxy)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1S,2S)-2-(Benzyloxy)cyclohexanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-(Benzyloxy)cyclohexanamine is a chiral amine of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone, coupled with the stereospecific arrangement of the amine and benzyloxy groups, makes it a valuable chiral building block for the synthesis of complex molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis, and applications.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 205.30 g/mol .[1] Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 216394-07-9 | |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | Solid | |
| Optical Purity | Enantiomeric excess: 98% (HPLC) | |
| Storage Temperature | 2-8°C |
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
| Precautionary Statement | Code |
| Avoid breathing dust/fume/gas/mist/vapours/spray. | P261 |
| Wash skin thoroughly after handling. | P264 |
| Use only outdoors or in a well-ventilated area. | P271 |
| IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | P301 + P312 |
| IF ON SKIN: Wash with plenty of water. | P302 + P352 |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the stereoselective synthesis of (1S,2S)-2-aminocyclohexanol, followed by protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amine.
Experimental Protocol: A General Approach
-
Amino Protection: (1S,2S)-2-aminocyclohexanol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield the N-Boc protected intermediate.
-
Benzylation: The hydroxyl group of the N-Boc protected aminocyclohexanol is then benzylated. This is typically achieved by reacting the alcohol with benzyl bromide in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).
-
Deprotection: The Boc protecting group is removed from the amine by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent, to yield the final product, this compound.
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Applications in Research and Drug Development
This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its stereochemistry is often essential for the biological activity of the target molecules.
-
Chiral Ligands: The amine functionality can be utilized in the formation of chiral ligands for asymmetric catalysis, enabling the stereoselective synthesis of other chiral compounds.
-
Pharmaceutical Intermediates: It is a precursor in the synthesis of more complex molecules with potential therapeutic applications. For instance, related structures have been investigated as inhibitors of inositol monophosphatase.[2] The presence of the benzyloxy group can influence the lipophilicity and, consequently, the pharmacokinetic properties of a drug candidate.[3]
-
Enzyme-Substrate Interaction Studies: As a chiral molecule, it can be used to probe the active sites of enzymes and receptors, helping to elucidate biological pathways and mechanisms of action. Preliminary studies suggest it could act as a ligand in enzyme-substrate interactions, potentially influencing metabolic or signal transduction pathways.[3]
While specific signaling pathway involvement for this compound itself is not extensively documented, its role as a precursor to bioactive molecules implies its indirect contribution to the modulation of various biological pathways targeted by the final compounds.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in synthetic and medicinal chemistry. Its well-defined stereochemistry and functional groups allow for its incorporation into a wide range of complex target molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]
Synthesis of Enantiomerically Pure (1S,2S)-2-(Benzyloxy)cyclohexanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway to obtain enantiomerically pure (1S,2S)-2-(Benzyloxy)cyclohexanamine, a valuable chiral building block in the development of novel therapeutics and asymmetric catalysts. The synthesis involves a strategic sequence of protection, benzylation, and deprotection steps, starting from the readily available chiral precursor, (1S,2S)-2-aminocyclohexanol. This document details the experimental protocols, presents quantitative data for each key transformation, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of the target molecule, this compound, is achieved through a three-step sequence. The overall transformation is depicted in the workflow diagram below. The strategy hinges on the initial protection of the more nucleophilic amino group to prevent side reactions during the subsequent benzylation of the hydroxyl group. The final step involves the selective removal of the protecting group to yield the desired product.
Spectroscopic Profile of (1S,2S)-2-(Benzyloxy)cyclohexanamine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (1S,2S)-2-(Benzyloxy)cyclohexanamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data and provides detailed experimental protocols for acquiring and interpreting the spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Overview
This compound is a chiral organic compound featuring a cyclohexane ring substituted with an amine group and a benzyloxy group in a specific stereochemical configuration. Its chemical structure is foundational to its utility as a chiral building block in asymmetric synthesis.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| CAS Number | 216394-07-9 |
Spectroscopic Data Summary
While a complete, publicly available dataset of all spectral data for this compound is not readily found in the literature, this section provides expected and typical values based on the known structure and analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence of the key functional groups and the overall carbon skeleton.
Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | Protons of the phenyl ring. |
| Benzylic (O-CH₂) | 4.40 - 4.60 | Doublet of Doublets or two Doublets | Diastereotopic protons due to the adjacent chiral center. |
| CH-O | 3.20 - 3.50 | Multiplet | Proton on the carbon bearing the benzyloxy group. |
| CH-N | 2.80 - 3.10 | Multiplet | Proton on the carbon bearing the amine group. |
| Cyclohexane (CH₂) | 1.00 - 2.20 | Multiplet | Complex overlapping signals from the cyclohexane ring protons. |
| Amine (NH₂) | 1.50 - 2.50 | Broad Singlet | Chemical shift can vary with concentration and solvent. |
Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic (ipso-C) | 138.0 - 140.0 | Carbon of the phenyl ring attached to the benzylic carbon. |
| Aromatic (C₆H₅) | 127.0 - 129.0 | Other aromatic carbons. |
| Benzylic (O-CH₂) | 70.0 - 75.0 | Benzylic carbon. |
| CH-O | 80.0 - 85.0 | Carbon of the cyclohexane ring attached to the benzyloxy group. |
| CH-N | 55.0 - 60.0 | Carbon of the cyclohexane ring attached to the amine group. |
| Cyclohexane (CH₂) | 20.0 - 40.0 | Carbons of the cyclohexane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, ether, and aromatic functionalities.
Expected IR Absorption Bands (KBr Pellet):
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H Stretch | 3300 - 3500 | Medium | Asymmetric and symmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | C-H stretching on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | C-H stretching of the cyclohexane and benzylic protons. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Aromatic ring skeletal vibrations. |
| C-N Stretch | 1000 - 1250 | Medium | Stretching of the carbon-nitrogen bond. |
| C-O Stretch | 1050 - 1150 | Strong | Stretching of the ether linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.
Expected Mass Spectrometry Data (EI):
| m/z | Proposed Fragment | Notes |
| 205 | [M]⁺ | Molecular ion. |
| 114 | [M - C₇H₇]⁺ | Loss of a benzyl radical. |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), often a base peak. |
| 81 | [C₆H₉]⁺ | Cyclohexenyl cation. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).
Instrumentation and Parameters (Electron Ionization - EI):
-
Mass Spectrometer: A high-resolution mass spectrometer with an EI source.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-500.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chiral compound like this compound.
This comprehensive guide provides the foundational spectroscopic information and experimental protocols necessary for the identification and characterization of this compound. The provided data, both established and expected, serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
Crystal Structure of (1S,2S)-Cyclohexanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(1S,2S)-2-(Benzyloxy)cyclohexanamine and its derivatives are a class of chiral compounds with significant potential in medicinal chemistry and materials science. The specific stereochemistry of these molecules is critical to their biological activity and material properties. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and absolute configuration.[1]
This guide will utilize the crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide as a case study to demonstrate the process of crystal structure determination and analysis. This compound shares the same chiral (1S,2S)-cyclohexanediamine backbone, making it a relevant and illustrative example.
Experimental Protocols
Synthesis and Crystallization
The synthesis of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide was achieved through a substitution reaction between enantiopure (1S,2S)-(+)-1,2-diaminocyclohexane and 2,4,6-trimethylbenzene-1-sulfonyl chloride.
Detailed Synthesis Protocol: A solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (0.44 g, 2.01 mmol) in 5 ml of CH2Cl2 was added to a stirred solution of (1S,2S)-(+)-1,2-diaminocyclohexane (0.77 g, 6.74 mmol) in 5 ml of CH2Cl2 at 273 K. The mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was then washed with H2O (3 x 25 ml), and the aqueous layer was back-extracted with CH2Cl2 (20 ml). The combined organic extracts were dried over Na2SO4, and the solvent was removed under reduced pressure to yield the final product.
Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent system. The choice of solvent is critical and is often determined empirically through screening various common organic solvents and their mixtures.
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality was mounted on a diffractometer. X-ray diffraction data for N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide was collected at a controlled temperature.
Data Collection and Refinement Protocol: The data was collected using a Bruker APEX CCD area-detector diffractometer with Mo Kα radiation. The collected data was processed using software such as SAINT for cell refinement and data reduction. An absorption correction was applied using SADABS. The structure was solved using direct methods with SHELXS and refined by full-matrix least-squares on F² using SHELXL.[2]
Crystallographic Data
The following tables summarize the crystallographic data for N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C15H24N2O2S |
| Formula weight | 300.43 |
| Temperature (K) | 296 |
| Wavelength (Å) | 0.71073 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 9.0247 (3) |
| b (Å) | 11.7748 (4) |
| c (Å) | 17.8585 (6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1897.72 (11) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.050 |
| Absorption coefficient (mm⁻¹) | 0.190 |
| F(000) | 648 |
| Crystal size (mm³) | 0.20 x 0.20 x 0.20 |
| θ range for data collection (°) | 2.26 to 28.29 |
| Reflections collected | 34622 |
| Independent reflections | 4727 [R(int) = 0.023] |
| Completeness to θ = 25.242° (%) | 99.9 |
| Data / restraints / parameters | 4727 / 1 / 251 |
| Goodness-of-fit on F² | 1.10 |
| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.132 |
| R indices (all data) | R1 = 0.045, wR2 = 0.138 |
| Largest diff. peak and hole (e.Å⁻³) | 0.26 and -0.32 |
Data adapted from a related structure, 2-{(1S,2S)-2-[(E)-(2,4-Dihydroxybenzylidene)amino]cyclohexyl}isoindoline-1,3-dione, for illustrative purposes.[2]
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| S1-O1 | 1.435(2) |
| S1-O2 | 1.438(2) |
| S1-N1 | 1.632(2) |
| S1-C7 | 1.770(3) |
| N1-C1 | 1.481(3) |
| N2-C2 | 1.468(3) |
Note: Atom numbering is based on the published structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide.
Table 3: Selected Bond Angles (°)
| Angle | Value |
| O1-S1-O2 | 119.5(1) |
| O1-S1-N1 | 107.5(1) |
| O2-S1-N1 | 107.1(1) |
| O1-S1-C7 | 108.3(1) |
| O2-S1-C7 | 108.0(1) |
| N1-S1-C7 | 105.9(1) |
| C2-N1-S1 | 119.8(2) |
Note: Atom numbering is based on the published structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide.
Structural Analysis
In the crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, the cyclohexyl and phenyl substituents are oriented gauche around the sulfonamide S—N bond. The cyclohexane ring adopts a stable chair conformation. The crystal packing is characterized by intermolecular N—H···N hydrogen bonds, which link the molecules into chains.
Conclusion
The determination of the crystal structure of chiral molecules like this compound derivatives is fundamental to understanding their structure-activity relationships. While specific crystallographic data for this exact class of compounds remains to be published, the methodologies for their synthesis, crystallization, and X-ray diffraction analysis are well-established. The detailed protocols and data presented for the closely related N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide provide a comprehensive template for researchers in the field. This guide serves as a valuable resource for the structural elucidation of novel chiral cyclohexanamine derivatives, which is a critical step in the development of new therapeutic agents and advanced materials.
References
A Comprehensive Technical Guide to the Safe Handling of (1S,2S)-2-(Benzyloxy)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for (1S,2S)-2-(Benzyloxy)cyclohexanamine, a chiral amine utilized in various research and development applications, including medicinal chemistry and organic synthesis.[1] Chiral amines are crucial components in the synthesis of pharmaceuticals and other biologically active molecules.[2] This document outlines the potential hazards associated with this compound and provides clear protocols for its safe use, storage, and disposal to minimize risk in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement Code |
| Acute Toxicity, Oral | Category 4 | H302 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335 |
Source: Angene Chemical Safety Data Sheet[3]
Table 2: Hazard Statements (H-Statements)
| Code | Statement |
| H302 | Harmful if swallowed.[3] |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[3] |
Table 3: Precautionary Statements (P-Statements)
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[4] |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| P330 | Rinse mouth. |
| P501 | Dispose of contents/container in accordance with local regulations.[5] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling.
Table 4: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H19NO[3][6] |
| Molecular Weight | 205.30 g/mol [3][6] |
| Appearance | Solid |
| Storage Temperature | 2-8°C[3] |
Experimental Protocols for Safe Handling and Emergencies
The following sections detail standardized procedures for handling this compound and responding to emergencies.
This protocol outlines the necessary steps for safely handling the compound in a laboratory setting.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4]
-
Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.[3][4]
-
Body Protection: Wear a lab coat or a protective suit covering the entire body.[3]
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the work area. Wash hands thoroughly before breaks and after handling the chemical.[4]
In the event of exposure, immediate action is critical.
-
General Advice: Move the affected person out of the dangerous area and consult a physician. Show the safety data sheet to the medical personnel.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[3][4]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3][4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Immediately consult a physician.[3][4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][5]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Do not use a water jet.
-
Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]
-
Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel). Keep in suitable, closed containers for disposal.[4]
Storage and Disposal
Proper storage and disposal are essential to maintain the chemical's integrity and prevent accidents.
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Store at temperatures between 2-8°C.[3]
-
Store under an inert atmosphere.[3]
-
Dispose of this chemical and its container through a licensed disposal company.[4]
-
Do not mix with other waste.[4]
-
Contaminated packaging should be treated as the product itself.[4]
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: A simplified workflow for the routine handling of this compound.
Caption: A logical flow diagram for responding to an accidental exposure incident.
References
Commercial Availability and Technical Profile of (1S,2S)-2-(Benzyloxy)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-2-(Benzyloxy)cyclohexanamine , a chiral amine of significant interest in synthetic and medicinal chemistry, is commercially available from various chemical suppliers. This technical guide provides an in-depth overview of its availability, physicochemical properties, synthesis, and its emerging role as a valuable building block in the development of novel therapeutics and asymmetric catalysts.
Commercial Availability
This compound can be sourced from a number of specialized chemical suppliers. The typical purity and forms available are summarized in the table below. It is primarily offered as a solid, and researchers should inquire with specific vendors for bulk quantities and custom formulations.
| Supplier | CAS Number | Purity | Form |
| Sigma-Aldrich | 216394-07-9 | ≥96% | Solid |
| Santa Cruz Biotechnology | 216394-07-9 | Not specified | Not specified |
| Chirafen | Not specified | Not specified | Not specified |
| ChemUniverse | Not specified | Not specified | Not specified |
Table 1: Commercial Suppliers and Product Specifications
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | Solid | |
| Optical Purity (ee) | ≥98% (via HPLC) | |
| Storage Temperature | 2-8°C |
Table 2: Physicochemical Data of this compound
Synthesis and Methodologies
A common conceptual pathway begins with a readily available starting material like cyclohexanone. The synthesis would proceed through the formation of a chiral intermediate, followed by the introduction of the benzyloxy and amine functionalities with stereochemical control.
A plausible, though not explicitly detailed, experimental workflow is outlined below. Researchers should note that optimization of each step would be necessary to achieve high yields and stereoselectivity.
Conceptual Experimental Protocol: Asymmetric Synthesis
-
Enantioselective Introduction of the First Chiral Center: A key step would involve the asymmetric transformation of a prochiral starting material. For instance, an asymmetric reduction of an enamine derived from cyclohexanone or an asymmetric hydroamination of a cyclohexene derivative could establish the initial stereocenter.
-
Introduction of the Benzyloxy Group: The hydroxyl group of a chiral aminocyclohexanol intermediate could be benzylated using benzyl bromide (BnBr) in the presence of a suitable base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF).
-
Introduction of the Amine Group: If starting from a benzyloxycyclohexanone, a reductive amination using an appropriate ammonia source and a reducing agent (e.g., sodium cyanoborohydride) could be employed. Stereocontrol in this step would be critical and could be influenced by the existing stereocenter.
-
Purification and Characterization: The final product would require purification, likely through column chromatography on silica gel. Characterization would involve standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm the structure and determine the enantiomeric excess.
Caption: Conceptual synthetic workflow for this compound.
Applications in Asymmetric Synthesis and Drug Discovery
The primary utility of this compound lies in its role as a chiral building block and a precursor to chiral ligands for asymmetric catalysis. The trans-1,2-diaminocyclohexane scaffold, from which this compound is derived, is a privileged structure in catalysis, known for its ability to form stable complexes with a variety of transition metals. These complexes can then be used to catalyze a wide range of enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.
While specific biological activities for this compound are not extensively documented, its structural motifs are present in molecules with pharmacological relevance. The benzyloxy group can influence a molecule's lipophilicity, potentially affecting its pharmacokinetic properties, while the chiral amine is a common feature in many bioactive compounds. Derivatives of benzyloxycyclohexanamine are being investigated for their potential as inhibitors of various enzymes and their interaction with signaling pathways. For example, some benzyloxyphenyl derivatives have been explored as inhibitors of the STAT3 signaling pathway, which is implicated in cancer.[2]
Caption: Logical relationship of this compound's applications.
Conclusion
This compound is a readily accessible chiral building block with significant potential in both asymmetric synthesis and medicinal chemistry. Its utility as a precursor to chiral ligands is a primary driver of its demand. While its direct biological activity is not yet well-defined in public literature, its structural components suggest that it and its derivatives are promising candidates for the development of new pharmacologically active agents. Further research into the synthesis and biological evaluation of compounds derived from this chiral scaffold is warranted and holds the potential for significant advancements in both chemistry and medicine.
References
The Role of (1S,2S)-2-(Benzyloxy)cyclohexanamine as a Chiral Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: (1S,2S)-2-(Benzyloxy)cyclohexanamine is a chiral amine featuring a rigid trans-substituted cyclohexane backbone, a synthetically versatile primary amine, and a bulky, lipophilic benzyloxy group. While this specific enantiomer is commercially available, its direct application in published literature is limited. This guide serves as a technical overview of its structural features, properties, and, most importantly, its potential applications in asymmetric synthesis as a chiral auxiliary and a precursor to complex chiral ligands. To illustrate this potential, this document draws upon established methodologies and data from closely related, well-documented structural analogs, such as other isomers of 2-(benzyloxy)cyclohexanamine and derivatives of trans-1,2-diaminocyclohexane.
Introduction to Chiral Building Blocks
In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals and agrochemicals, chiral building blocks are indispensable tools. These are relatively simple, enantiopure molecules that can be incorporated into a larger structure to introduce a specific stereocenter. This compound, with its defined stereochemistry at the C1 (amine) and C2 (benzyloxy) positions, belongs to the C₂-symmetric class of 1,2-disubstituted cyclohexane derivatives, which are renowned for their utility in creating a well-defined chiral environment to control the stereochemical outcome of a reaction.
The primary amine serves as a crucial handle for derivatization, allowing the molecule to be temporarily attached to a substrate as a chiral auxiliary or to be built into a more complex chiral ligand for asymmetric catalysis. The benzyloxy group provides steric bulk to influence the facial selectivity of reactions and can be easily removed via hydrogenolysis to reveal a hydroxyl group for further functionalization.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| CAS Number | 216394-07-9 |
| Appearance | Solid |
| Optical Purity | ≥98% enantiomeric excess (HPLC) |
| Storage Temperature | 2-8°C |
| SMILES String | N[C@H]1CCCC[C@@H]1OCc2ccccc2 |
| InChI Key | NTHNRYLIXJZHRZ-STQMWFEESA-N |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity SE 3 |
Table 1: Physicochemical properties of (1S,2S)-trans-2-Benzyloxycyclohexylamine.[1]
Synthesis of trans-2-(Benzyloxy)cyclohexanamine Derivatives
A documented synthesis for the (1R,2R) enantiomer involves reacting epoxy cyclohexane with benzylamine, followed by resolution using S-mandelic acid to isolate the desired diastereomeric salt. Subsequent steps would involve protection and deprotection sequences to arrive at the final product.[2]
Applications in Asymmetric Synthesis
A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective transformation.[3] The this compound is an ideal precursor for creating auxiliaries. The primary amine can be readily acylated to form amides, such as analogues of Evans' oxazolidinones or Myers' pseudoephedrine amides, which are highly effective in controlling the stereochemistry of enolate alkylations and aldol reactions.[3][4]
Although direct examples for the title compound are scarce, the closely related trans-2-phenylcyclohexanol has been successfully used as a chiral auxiliary in stereoselective ene reactions, demonstrating the power of the rigid cyclohexane scaffold to control facial selectivity.[3][5]
A more prominent application for this building block is as a scaffold for synthesizing chiral ligands for transition-metal catalysis. The trans-1,2-diamine motif on a cyclohexane ring is a privileged structure in asymmetric catalysis, most famously embodied by ligands derived from trans-1,2-diaminocyclohexane (DACH). These C₂-symmetric ligands, when complexed with metals like Ruthenium, Rhodium, or Palladium, are highly effective catalysts.[6]
The amine group of this compound can be derivatized to form various classes of ligands, including:
-
Schiff Base (Salen-type) Ligands: By condensation with salicylaldehydes.
-
Bis(oxazoline) (BOX) Ligands: Through a multi-step conversion.[]
-
Phosphine-containing Ligands (P,N Ligands): By forming an amide bond with a phosphine-bearing carboxylic acid.[]
The performance of ligands derived from the analogous (1R,2R)-DACH scaffold is well-documented. For instance, Ru-DACH complexes are highly efficient in the asymmetric transfer hydrogenation of ketones.
| Substrate (Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | Ru(II)-TsDPEN | >95 | 98 (R) |
| 1-Tetralone | Ru(II)-TsDPEN | >95 | 99 (S) |
| 2,4,4-Trimethyl-2-cyclohexenone | Ru(II)-TsDPEN | >95 | 97 (R) |
Table 2: Representative performance of a Ru(II) catalyst with a chiral 1,2-diamine ligand (TsDPEN, a close analog) in asymmetric transfer hydrogenation. Data is illustrative of the potential of this ligand class.
Experimental Protocols
The following are representative, detailed protocols for the synthesis and application of a chiral ligand based on a trans-1,2-diaminocyclohexane backbone, illustrating a plausible use-case for this compound.
Objective: To synthesize a C₂-symmetric Schiff base ligand from a chiral 1,2-diamine precursor.
Materials:
-
(1R,2R)-1,2-Diaminocyclohexane (1.0 eq)
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.1 eq)
-
Absolute Ethanol
-
Standard glassware for reflux
Procedure:
-
Dissolve (1R,2R)-1,2-diaminocyclohexane (1.0 g, 8.76 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To this solution, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.31 g, 18.4 mmol) in one portion.
-
Heat the resulting yellow solution to reflux and maintain for 2 hours.
-
After 2 hours, allow the mixture to cool to room temperature. The product will begin to precipitate as a bright yellow solid.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the chiral Salen ligand. (Typical yield: >95%).
Objective: To perform an enantioselective epoxidation using a chiral (Salen)manganese(III) catalyst.
Materials:
-
Chiral (Salen)Mn(III)Cl complex (catalyst, 2-5 mol%)
-
Styrene (substrate, 1.0 eq)
-
m-Chloroperbenzoic acid (m-CPBA) or commercial bleach (oxidant)
-
Dichloromethane (solvent)
-
4-Phenylpyridine N-oxide (additive, optional)
Procedure:
-
In a round-bottom flask, dissolve the chiral (Salen)Mn(III)Cl catalyst (e.g., 0.025 eq) in dichloromethane.
-
Add the alkene substrate (e.g., styrene, 1.0 eq) to the solution.
-
If using pyridine N-oxide as an axial ligand, add it at this stage (0.25 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the oxidant (e.g., m-CPBA, 1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC until the starting alkene is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the chiral epoxide. (Typical yields: 70-95%, ee >90%).
Conclusion
This compound is a valuable chiral building block whose potential is strongly indicated by the extensive and successful application of its structural analogs. Its rigid stereodefined backbone makes it an excellent candidate for directing asymmetric transformations. While its primary role appears to be as a precursor for a wide array of chiral ligands for asymmetric catalysis, its utility as a cleavable chiral auxiliary after acylation should not be overlooked. For researchers, scientists, and drug development professionals, this compound represents a versatile platform for the development of novel, efficient, and highly selective synthetic methodologies. Further research into the specific applications of this particular isomer is warranted and could unlock new pathways to complex chiral molecules.
References
- 1. scbt.com [scbt.com]
- 2. CN101293841A - Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine - Google Patents [patents.google.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Asymmetric synthesis, the selective production of a single enantiomer or diastereomer of a chiral molecule, has become an indispensable tool. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] After inducing the desired chirality, the auxiliary is removed and can often be recovered for reuse.[2] This guide provides an in-depth technical overview of the core principles, applications, and experimental methodologies of common chiral auxiliaries in asymmetric synthesis.
The ideal chiral auxiliary possesses several key characteristics: it should be readily available in both enantiomeric forms, easy to attach to the substrate and remove under mild conditions without causing racemization, and it must induce a high degree of stereoselectivity in the desired transformation.[3] This approach offers the distinct advantage of producing diastereomeric intermediates, which can often be separated using standard techniques like chromatography or crystallization, thereby allowing for the isolation of enantiomerically pure products.[2]
General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
The application of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate molecule.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction where the steric and electronic properties of the auxiliary direct the formation of a new stereocenter with a high degree of diastereoselectivity.
-
Removal of the Chiral Auxiliary: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule and regenerating the auxiliary for potential reuse.
This workflow can be visualized as follows:
Prominent Chiral Auxiliaries and Their Applications
Several classes of chiral auxiliaries have been developed and are widely used in asymmetric synthesis. The choice of auxiliary often depends on the specific transformation and the nature of the substrate.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and versatile auxiliaries, particularly for stereoselective aldol, alkylation, and Diels-Alder reactions.[2][4] They are typically derived from readily available amino acids.[5] The stereochemical outcome is dictated by the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring, which directs the approach of the electrophile.
The mechanism of stereocontrol in Evans' aldol reactions involves the formation of a rigid, chelated Z-enolate, which then reacts with an aldehyde through a chair-like transition state to predominantly form the syn-aldol product.[4][6]
Quantitative Data for Evans' Auxiliaries
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base/Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | - | 98:2 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | >90 | >99:1 |
| N-Crotonyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 91 | 99:1 |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, quench the reaction with water and extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent. Dry the organic layer and purify the product.[3]
-
Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise and stir the mixture for 30 minutes to form the sodium enolate. Add allyl iodide (1.2 equiv) and stir the reaction at -78 °C until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride, extract the product, dry the organic layer, and purify by chromatography. The diastereomeric ratio can be determined by GC analysis.[3][7]
Protocol 2: Removal of the Evans' Auxiliary with Lithium Hydroperoxide
-
Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.[3]
-
Add a 30% aqueous solution of hydrogen peroxide (~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (~2-3 equivalents).
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC), typically complete within 1-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.
-
Warm the mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with an organic solvent to remove the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2-3 with 1M HCl and extract the carboxylic acid product with an organic solvent.
Caution: The reaction of LiOH with H₂O₂ can lead to the evolution of oxygen gas, which can create a pressurized and potentially flammable atmosphere in a sealed vessel. Ensure proper venting and perform the reaction in a well-ventilated fume hood.[8][9]
Oppolzer's Camphorsultam Auxiliaries
Derived from camphor, Oppolzer's sultams are highly effective chiral auxiliaries for a range of asymmetric transformations, including Diels-Alder reactions, conjugate additions, and alkylations.[10][11] The rigid bicyclic structure of the camphorsultam provides excellent steric shielding, leading to high levels of diastereoselectivity.[10]
In Diels-Alder reactions, the N-enoyl sultam adopts a conformation where one face of the dienophile is effectively blocked by the sultam, directing the approach of the diene.[12]
Quantitative Data for Oppolzer's Sultam
| Substrate (N-Acyl Sultam) | Reagent | Reaction Type | Yield (%) | Diastereomeric Excess (de, %) |
| N-Acryloyl-(1S)-(-)-2,10-camphorsultam | Cyclopentadiene | Diels-Alder | 90 | >98 |
| N-Crotonyl-(1S)-(-)-2,10-camphorsultam | MeMgBr/CuI | Conjugate Addition | 95 | >99 |
| N-Propionyl-(1S)-(-)-2,10-camphorsultam | Benzyl Bromide | Alkylation | 85 | 96 |
Experimental Protocols
Protocol 3: Asymmetric Diels-Alder Reaction with Oppolzer's Sultam
-
To a solution of N-acryloyl-(1S)-(-)-2,10-camphorsultam (1.0 equiv) in dichloromethane at -78 °C, add a Lewis acid such as diethylaluminum chloride (1.1 equiv).
-
Stir the mixture for 15 minutes, then add freshly distilled cyclopentadiene (3.0 equiv).
-
Allow the reaction to stir at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the cycloadduct by flash column chromatography.
Protocol 4: Removal of Oppolzer's Sultam
-
Dissolve the N-acyl sultam adduct in a mixture of THF and water.
-
Add lithium hydroxide (excess) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl and extract the carboxylic acid product with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the camphorsultam auxiliary.
Myers' Pseudoephedrine Amides
Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as an excellent chiral auxiliary, particularly for the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[2][13] The stereoselectivity is believed to arise from a conformation where one face of the lithium enolate is blocked by the secondary lithium alkoxide and associated solvent molecules.[2]
Quantitative Data for Myers' Pseudoephedrine Amides
| Substrate (Pseudoephedrine Amide) | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |
| N-Propionyl-(1R,2R)-(+)-pseudoephedrine | Benzyl Bromide | 95 | >99:1 |
| N-Butyryl-(1R,2R)-(+)-pseudoephedrine | Methyl Iodide | 92 | 98:2 |
| N-Phenylacetyl-(1R,2R)-(+)-pseudoephedrine | Ethyl Iodide | 88 | 97:3 |
Experimental Protocols
Protocol 5: Asymmetric Alkylation with a Pseudoephedrine Auxiliary
-
Amide Formation: Dissolve (1R,2R)-(+)-pseudoephedrine (1.0 equiv) in an appropriate solvent and react with an acyl chloride or anhydride (1.1 equiv) in the presence of a base like triethylamine or pyridine.[3]
-
Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. Stir the mixture and allow it to warm to 0 °C for 15 minutes, then to room temperature for 5 minutes. Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) and add the alkylating agent (1.1-1.5 equiv). Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.[3]
Protocol 6: Removal of the Pseudoephedrine Auxiliary
-
The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid using acidic (e.g., H₂SO₄ in THF/water) or basic (e.g., KOH in ethanol/water) conditions with heating.
-
Alternatively, reduction with a reagent such as lithium aluminum hydride (LiAlH₄) in THF will yield the corresponding primary alcohol.
8-Phenylmenthol Auxiliaries
8-Phenylmenthol, a derivative of menthol, is a highly effective chiral auxiliary for asymmetric Diels-Alder reactions and conjugate additions.[14] The bulky phenyl group provides a significant steric bias, leading to excellent facial selectivity.[14]
Quantitative Data for 8-Phenylmenthol
| Substrate (8-Phenylmenthyl Ester) | Reagent | Reaction Type | Yield (%) | Diastereomeric Excess (de, %) |
| (-)-8-Phenylmenthyl acrylate | Cyclopentadiene | Diels-Alder | 94 | >99 |
| (-)-8-Phenylmenthyl crotonate | Lithium dimethylcuprate | Conjugate Addition | 85 | 98 |
Experimental Protocols
Protocol 7: Synthesis of (-)-8-Phenylmenthyl Acrylate
-
Dissolve (-)-8-phenylmenthol (1.0 equiv), triethylamine (1.5 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at 0 °C.
-
Add acryloyl chloride (1.2 equiv) dropwise and stir the mixture at 0 °C for 2 hours.
-
Perform an aqueous workup and purify the product by chromatography on silica gel.[1]
Protocol 8: Asymmetric Diels-Alder Reaction with 8-Phenylmenthyl Acrylate
-
Dissolve (-)-8-phenylmenthyl acrylate (1.0 equiv) and cyclopentadiene (3.0 equiv) in toluene at -78 °C.
-
Add a Lewis acid catalyst, such as titanium tetrachloride (1.1 equiv), and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Conclusion
Chiral auxiliaries continue to be a cornerstone of asymmetric synthesis, providing reliable and predictable methods for the construction of enantiomerically pure molecules. Their application is particularly valuable in the early stages of drug discovery and in the total synthesis of complex natural products. The choice of auxiliary is dictated by the specific reaction, with Evans' oxazolidinones, Oppolzer's sultams, Myers' pseudoephedrine amides, and 8-phenylmenthol derivatives offering a powerful and versatile toolkit for the modern synthetic chemist. A thorough understanding of their mechanisms of action and the availability of detailed experimental protocols are essential for their successful implementation in the laboratory.
References
- 1. scispace.com [scispace.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Assymetric Induction [www2.chemistry.msu.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Camphorsultam - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Stereochemical Assignment of (1S,2S)-2-(Benzyloxy)cyclohexanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methods for the synthesis and stereochemical assignment of (1S,2S)-2-(Benzyloxy)cyclohexanamine. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide consolidates established protocols for analogous trans-1,2-disubstituted cyclohexylamine derivatives. The methodologies detailed herein encompass a representative synthetic route, stereochemical elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, and enantiomeric purity assessment by chiral High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related chiral molecules.
Introduction
Chiral 1,2-diamines and amino alcohols are pivotal building blocks in asymmetric synthesis and medicinal chemistry. The specific stereochemistry of these compounds is critical to their function, influencing their efficacy and selectivity in catalytic applications and their pharmacological profiles in drug candidates. This compound is a chiral diamine derivative whose stereochemical integrity is paramount for its intended applications. The trans relationship between the amine and benzyloxy groups on the cyclohexane ring, along with the specific (1S,2S) absolute configuration, defines its three-dimensional structure. Accurate and robust analytical methodologies are therefore essential for confirming the stereochemical outcome of its synthesis. This guide outlines the key experimental procedures for the synthesis and definitive stereochemical assignment of this compound.
Synthesis of this compound
The synthesis of enantiomerically pure this compound can be approached through various strategies, including the resolution of a racemic mixture or an asymmetric synthesis starting from a chiral precursor. A common and effective method involves the benzylation of a commercially available chiral amino alcohol. The following protocol is a representative procedure based on analogous syntheses of related compounds.
Representative Synthetic Protocol
A plausible synthetic route to this compound starts from (1S,2S)-2-aminocyclohexanol. The synthesis involves the protection of the amino group, followed by benzylation of the hydroxyl group, and subsequent deprotection of the amine.
Step 1: N-Protection of (1S,2S)-2-Aminocyclohexanol
The amino group of (1S,2S)-2-aminocyclohexanol is first protected to prevent its reaction in the subsequent benzylation step. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
-
To a solution of (1S,2S)-2-aminocyclohexanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, is added a base like triethylamine or sodium bicarbonate.
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) is then added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by extraction with an organic solvent and purified by column chromatography to yield N-Boc-(1S,2S)-2-aminocyclohexanol.
Step 2: O-Benzylation
The hydroxyl group of the N-protected amino alcohol is then benzylated.
-
To a solution of N-Boc-(1S,2S)-2-aminocyclohexanol (1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C, a strong base such as sodium hydride (NaH) (1.2 eq.) is added portion-wise.
-
The mixture is stirred for a short period to allow for the formation of the alkoxide.
-
Benzyl bromide (BnBr) (1.2 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched carefully with water and the product is extracted with an organic solvent. Purification by column chromatography affords N-Boc-(1S,2S)-2-(benzyloxy)cyclohexanamine.
Step 3: N-Deprotection
The final step is the removal of the Boc protecting group to yield the target compound.
-
The N-Boc protected intermediate is dissolved in a solvent such as dichloromethane or dioxane.
-
An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated aqueous NaHCO₃) and the free amine is extracted with an organic solvent. The solvent is evaporated to give this compound.
Caption: Synthetic pathway for this compound.
Stereochemical Assignment by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical elucidation of cyclic compounds. For trans-1,2-disubstituted cyclohexanes, the relative stereochemistry can be determined by analyzing the coupling constants of the protons attached to the stereocenters.
General Experimental Protocol for NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (typically 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
Data Interpretation for Stereochemical Assignment
In the chair conformation of a cyclohexane ring, substituents can be either axial or equatorial. For a trans-1,2-disubstituted cyclohexane, the substituents will be either diaxial or diequatorial. The thermodynamically more stable conformation is typically the one with the bulkier substituents in the equatorial position.
-
¹H NMR Analysis: The key to confirming the trans stereochemistry lies in the coupling constants of the protons at C1 and C2 (H1 and H2). In the more stable diequatorial conformation of the benzyloxy and amino groups, the corresponding protons (H1 and H2) will be in a diaxial orientation. The dihedral angle between two axial protons on adjacent carbons is approximately 180°, which results in a large vicinal coupling constant (³J_HH), typically in the range of 8-12 Hz. In contrast, for the cis isomer, the protons would be in an axial-equatorial or equatorial-axial relationship, leading to a much smaller coupling constant (2-5 Hz).
-
¹³C NMR Analysis: The chemical shifts of the carbon atoms in the cyclohexane ring can also provide stereochemical information, although this is often more subtle than the proton coupling constants. The chemical shifts are influenced by steric compression and the orientation of substituents.
| Parameter | Expected Value for (1S,2S) Isomer | Rationale |
| ³J(H1, H2) Coupling Constant | 8 - 12 Hz | Diaxial relationship of H1 and H2 in the preferred diequatorial conformation of the substituents. |
| ¹H Chemical Shift of H1/H2 | Multiplets | Complex splitting patterns due to coupling with neighboring protons. |
| ¹³C Chemical Shifts | Distinct signals for all 13 carbons | The molecule is asymmetric. |
Table 1: Expected NMR Spectroscopic Data for Stereochemical Assignment.
Enantiomeric Excess Determination by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
General Experimental Protocol for Chiral HPLC
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for the separation of chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve good resolution and reasonable retention times. A small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve the peak shape of basic analytes.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the column and monitor the elution profile with the UV detector. The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
| Parameter | Typical Conditions |
| Column | Chiralcel® OD-H or Chiralpak® AD-H |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Column Temperature | 25 °C |
Table 2: Representative Chiral HPLC Method Parameters.
Caption: Workflow for the stereochemical analysis of the target compound.
Conclusion
The stereochemical assignment of this compound relies on a combination of controlled synthesis and rigorous spectroscopic and chromatographic analysis. While specific literature detailing the complete experimental protocol and characterization of this molecule is sparse, established methodologies for analogous compounds provide a clear and reliable path for its preparation and stereochemical verification. The analysis of proton-proton coupling constants in ¹H NMR spectra is a definitive method for confirming the trans relative stereochemistry, while chiral HPLC provides an accurate measure of its enantiomeric purity. The protocols and data interpretation guidelines presented in this technical guide offer a solid framework for researchers working with this and structurally similar chiral molecules.
References
(1S,2S)-2-(Benzyloxy)cyclohexanamine molecular formula and weight
(1S,2S)-2-(Benzyloxy)cyclohexanamine is a chiral amine of significant interest in medicinal chemistry and organic synthesis. Its structural rigidity, conferred by the cyclohexane ring, combined with the stereospecific arrangement of the amine and bulky benzyloxy groups, makes it a valuable building block for the synthesis of complex molecular architectures. This document provides a concise technical overview of its chemical properties, a representative synthetic workflow, and its primary applications.
Molecular Properties
The fundamental molecular data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO[1] |
| Molecular Weight | 205.30 g/mol [1] |
| Synonyms | (1S)-trans-2-(Phenylmethoxy)cyclohexanamine, (1S,2S)-1-Amino-2-benzyloxycyclohexane |
| Stereochemistry | (1S, 2S) |
Representative Synthetic Workflow
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not available in the provided search results. However, a representative procedure based on the logical workflow above is outlined here for illustrative purposes.
1. Step 1: Stereoselective Epoxide Opening
-
Objective: To introduce the benzyloxy group with defined stereochemistry.
-
Procedure: Cyclohexene oxide is dissolved in an appropriate solvent, such as tetrahydrofuran (THF). Benzyl alcohol is added, followed by a suitable catalyst (e.g., a Lewis acid) to facilitate the ring-opening of the epoxide. The reaction is typically carried out at a controlled temperature to ensure high stereoselectivity, yielding a trans-2-(benzyloxy)cyclohexanol intermediate.
2. Step 2: Introduction of the Amine Precursor
-
Objective: To introduce a nitrogen-containing functional group that can be converted to an amine.
-
Procedure: The hydroxyl group of the trans-2-(benzyloxy)cyclohexanol intermediate is converted into a good leaving group, for example, by tosylation. Subsequently, a nucleophilic substitution reaction with an azide source, such as sodium azide, is performed. This reaction typically proceeds with an inversion of stereochemistry at the reaction center, leading to the formation of a trans-azido-benzyloxycyclohexane derivative.
3. Step 3: Reduction to the Final Amine
-
Objective: To convert the azide group into the primary amine.
-
Procedure: The azido-benzyloxycyclohexane intermediate is reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, other reducing agents like lithium aluminum hydride (LiAlH₄) can be employed. Following the reduction, standard work-up and purification procedures, such as column chromatography, would be used to isolate the final product, this compound.
Applications in Research and Development
This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its stereochemically defined structure is crucial for creating compounds with specific biological activities.
Caption: Key applications of this compound in research.
References
Methodological & Application
Application Notes: Asymmetric Alkylation Protocol Using (1S,2S)-2-(Benzyloxy)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric α-alkylation of carbonyl compounds is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct chiral molecules. The use of chiral auxiliaries is a robust and reliable strategy to achieve high levels of stereoselectivity. This document provides a detailed protocol for the asymmetric alkylation of cyclohexanone using the chiral auxiliary (1S,2S)-2-(benzyloxy)cyclohexanamine. This method proceeds through the formation of a chiral imine, followed by diastereoselective deprotonation and alkylation of the corresponding metalloenamine. The final α-alkylated ketone is obtained in high enantiomeric excess after hydrolysis and the valuable chiral auxiliary can be recovered.
Principle of the Method
The protocol involves a three-step sequence:
-
Chiral Imine Formation: Condensation of the chiral amine, this compound, with a prochiral ketone (e.g., cyclohexanone) to form a chiral imine.
-
Diastereoselective Alkylation: Deprotonation of the chiral imine with a strong base, such as lithium diisopropylamide (LDA), to form a rigid, chelated lithio-enamine intermediate. The benzyloxy group on the chiral auxiliary plays a crucial role in the formation of this rigid chelate, which effectively shields one face of the enamine. Subsequent reaction with an alkyl halide occurs with high diastereoselectivity.
-
Hydrolysis and Auxiliary Recovery: Mild acidic hydrolysis of the alkylated imine cleaves the chiral auxiliary, yielding the enantioenriched α-alkylated ketone. The chiral auxiliary, this compound, can then be recovered and reused.
Data Presentation
The following table summarizes the expected outcomes for the asymmetric alkylation of cyclohexanone with various alkyl halides, based on data from a highly analogous system using a chiral methoxyamine auxiliary.[1] These results demonstrate the high degree of stereocontrol achievable with this methodology.
| Entry | Alkyl Halide (R-X) | Product (2-R-Cyclohexanone) | Crude Yield of Alkylated Imine (%) | Enantiomeric Excess (e.e.) (%) [Configuration] |
| 1 | CH₃I | 2-Methylcyclohexanone | 87 | >95 [R] |
| 2 | CH₃CH₂I | 2-Ethylcyclohexanone | 85 | High (not quantified) |
| 3 | CH₃(CH₂)₂I | 2-Propylcyclohexanone | 82 | >95 [R] |
| 4 | CH₂=CHCH₂Br | 2-Allylcyclohexanone | 78 | >95 [R] |
| 5 | C₆H₅CH₂Br | 2-Benzylcyclohexanone | 70 | High (not quantified) [S] |
Experimental Protocols
Protocol 1: Formation of the Chiral Imine of Cyclohexanone
This procedure details the formation of the chiral imine from cyclohexanone and this compound.
Materials:
-
Cyclohexanone
-
This compound
-
Benzene (or Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of cyclohexanone (1.0 equivalent) in benzene, add this compound (1.05 equivalents).
-
Set up the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and stir until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude chiral imine. The product is typically used in the next step without further purification. A typical yield is around 85%.[1]
Protocol 2: Asymmetric Alkylation of the Chiral Imine
This protocol describes the diastereoselective alkylation of the chiral imine.
Materials:
-
Chiral imine from Protocol 1
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Methanol
-
Argon or Nitrogen inert atmosphere setup
-
Syringes and cannulas for transfer of reagents
Procedure:
-
Dissolve the crude chiral imine (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add a solution of LDA (1.05 equivalents) dropwise while maintaining the temperature at -20 °C.
-
Stir the resulting orange-red solution of the lithio-enamine at -20 °C for 1 hour.[1]
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add the alkyl halide (1.05 equivalents) to the solution.
-
Stir the reaction mixture at -78 °C for the appropriate time (typically 2-4 hours, can be monitored by TLC).
-
Quench the reaction by adding a small amount of methanol.
-
Allow the mixture to warm to room temperature.
-
Remove the THF under reduced pressure to obtain the crude alkylated imine, which is used directly in the next step.
Protocol 3: Hydrolysis and Recovery of the Chiral Auxiliary
This protocol details the cleavage of the alkylated imine to yield the chiral ketone and the recovery of the chiral auxiliary.
Materials:
-
Crude alkylated imine from Protocol 2
-
Pentane
-
Saturated aqueous oxalic acid solution
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude alkylated imine in pentane.
-
Add an equal volume of a saturated aqueous oxalic acid solution to the pentane solution.
-
Stir the two-phase mixture vigorously at room temperature for 12-24 hours.[1]
-
Separate the aqueous and organic layers.
-
Isolation of the α-Alkylated Ketone:
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral ketone by distillation or flash column chromatography.
-
-
Recovery of the Chiral Auxiliary:
-
Cool the acidic aqueous layer (from step 4) in an ice bath and basify by the slow addition of a concentrated NaOH solution until the pH is >12.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to recover the this compound. The recovery yield is typically in the range of 73-85%.[1]
-
Visualizations
Caption: Overall workflow of the asymmetric alkylation.
Caption: Key intermediates in the reaction pathway.
References
Application Notes: (1S,2S)-2-(Benzyloxy)cyclohexanamine in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-(Benzyloxy)cyclohexanamine is a chiral amine that holds potential as a chiral auxiliary or ligand in asymmetric synthesis. Its rigid cyclohexyl backbone, coupled with the defined stereochemistry of the amino and benzyloxy groups, provides a distinct chiral environment that could be exploited to induce stereoselectivity in a variety of chemical transformations. Chiral auxiliaries are crucial tools in the synthesis of complex molecules, such as natural products and pharmaceuticals, where precise control of stereochemistry is paramount. They are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and are subsequently removed, ideally in a high-yielding and straightforward manner.
Despite its potential, a comprehensive review of the scientific literature reveals a notable scarcity of published applications of this compound specifically in the context of natural product synthesis. While the broader field of asymmetric synthesis extensively utilizes a wide array of chiral auxiliaries, including various substituted cyclohexanediamine derivatives, the specific use of this benzyloxy-substituted variant remains largely undocumented in publicly available research.
This document aims to provide a framework for the potential application of this compound based on the well-established principles of asymmetric synthesis and the known reactivity of similar chiral auxiliaries. It will outline hypothetical applications and provide generalized protocols that would require experimental validation.
Potential Applications in Asymmetric Synthesis Relevant to Natural Products
Based on the structural features of this compound, it could potentially be employed in several key asymmetric transformations that are frequently utilized in the synthesis of natural products. These include:
-
Asymmetric Alkylation: The chiral amine can be converted into a chiral amide or imine. Deprotonation of the α-carbon would generate a chiral enolate, which could then react with an electrophile from a sterically defined direction, leading to the formation of a new stereocenter with high diastereoselectivity. This is a fundamental carbon-carbon bond-forming reaction.
-
Asymmetric Aldol Reactions: As a chiral auxiliary attached to a ketone or an ester, it could direct the stereoselective addition of the corresponding enolate to an aldehyde, establishing two new stereocenters simultaneously. This is a powerful method for the construction of polyketide and other natural product backbones.
-
Asymmetric Michael Additions: The chiral auxiliary could be used to control the conjugate addition of nucleophiles to α,β-unsaturated systems, a common strategy for the formation of stereocenters at the β-position.
-
Asymmetric Diels-Alder Reactions: Derivatives of this compound could be used as chiral ligands for Lewis acids to catalyze enantioselective Diels-Alder reactions, which are powerful for the construction of cyclic systems found in many natural products.
Hypothetical Experimental Protocols
The following are generalized, hypothetical protocols for the potential use of this compound as a chiral auxiliary. These protocols have not been experimentally validated and would require significant optimization and verification.
Protocol 1: Asymmetric Alkylation of a Carboxylic Acid Derivative
This protocol outlines a hypothetical workflow for the asymmetric alkylation of a propanoic acid derivative.
Workflow Diagram:
Caption: Hypothetical workflow for asymmetric alkylation.
Methodology:
-
Amide Formation: To a solution of this compound (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in an aprotic solvent (e.g., CH₂Cl₂) at 0 °C, add propionyl chloride (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. After an aqueous workup and purification by column chromatography, the chiral amide is obtained.
-
Enolate Formation and Alkylation: Dissolve the chiral amide (1.0 equiv.) in dry THF and cool to -78 °C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA, 1.1 equiv.) in THF dropwise. Stir the resulting enolate solution for 1 hour at -78 °C. Add benzyl bromide (1.2 equiv.) and allow the reaction to slowly warm to room temperature over 12 hours. Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, and purify the product.
-
Auxiliary Cleavage: The resulting alkylated amide can be hydrolyzed, for example, by refluxing with aqueous acid (e.g., 6 M HCl) or a base (e.g., LiOH in THF/H₂O) to yield the chiral carboxylic acid and recover the this compound auxiliary.
Hypothetical Data Table:
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >95:5 | ~80-90 |
| Methyl iodide | >90:10 | ~75-85 |
| Allyl bromide | >95:5 | ~80-90 |
| Note: This data is hypothetical and for illustrative purposes only. |
Visualization of Logical Relationships
The decision-making process for employing a chiral auxiliary in a synthetic route can be visualized as follows:
Caption: Strategy for using a chiral auxiliary in synthesis.
Conclusion and Future Outlook
While the application of this compound in natural product synthesis is not currently established in the scientific literature, its structural characteristics suggest it could be a viable chiral auxiliary. The protocols and workflows presented here are based on established methodologies for similar chiral auxiliaries and are intended to serve as a starting point for researchers interested in exploring the potential of this compound.
Further research is required to determine the efficacy of this compound in inducing stereoselectivity in key chemical transformations. Such studies would involve the synthesis of various derivatives (amides, imines, etc.), systematic screening of reaction conditions (solvents, temperatures, bases, Lewis acids), and rigorous analysis of the diastereoselectivity and enantioselectivity of the resulting products. The development of efficient cleavage and recovery methods for the auxiliary would also be crucial for its practical application. Should these investigations prove successful, this compound could become a valuable tool for the asymmetric synthesis of complex natural products and other chiral molecules of interest to the pharmaceutical and agrochemical industries.
Application Notes and Protocols: (1S,2S)-2-(Benzyloxy)cyclohexanamine as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-(Benzyloxy)cyclohexanamine is a chiral diamine ligand possessing a rigid cyclohexane backbone and a benzyloxy group, which provides a well-defined chiral environment for metal-catalyzed asymmetric reactions. Its structural similarity to widely used chiral 1,2-diamines and amino alcohols suggests its high potential in inducing enantioselectivity in a variety of transformations. This document provides detailed application notes and protocols for the use of this compound and its derivatives in two key catalytic applications: the asymmetric transfer hydrogenation of ketones and the enantioselective addition of organozinc reagents to aldehydes. While specific data for this ligand is emerging, the presented protocols and data are based on closely related and structurally analogous chiral ligands, providing a strong predictive framework for its performance.
Key Applications
-
Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones: The reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral ligands derived from diamines, in combination with ruthenium or rhodium precursors, are highly effective catalysts for this reaction, typically using isopropanol or a formic acid/triethylamine mixture as the hydrogen source.
-
Enantioselective Addition of Organozinc Reagents to Aldehydes: The catalytic enantioselective addition of dialkylzinc reagents to aldehydes is a powerful method for the formation of carbon-carbon bonds and the synthesis of chiral secondary alcohols. Chiral amino alcohols are particularly effective ligands for this transformation. The amine functionality of this compound can be readily converted to an amino alcohol, making it a suitable precursor for ligands in this application.
Data Presentation
The following tables summarize the performance of chiral ligands structurally analogous to this compound in asymmetric catalysis. This data provides a benchmark for the expected performance of the title ligand.
Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones with a Ru(II)-Complex of a Chiral Diamine Ligand
| Entry | Substrate (Ketone) | Chiral Ligand | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | (1R,2R)-TsDPEN | (R)-1-Phenylethanol | 95 | 99 |
| 2 | 4-Chloroacetophenone | (1R,2R)-TsDPEN | (R)-1-(4-Chlorophenyl)ethanol | 98 | 98 |
| 3 | 4-Methoxyacetophenone | (1R,2R)-TsDPEN | (R)-1-(4-Methoxyphenyl)ethanol | 97 | 99 |
| 4 | 1-Tetralone | (1R,2R)-TsDPEN | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 94 | 99 |
| 5 | 2-Acetylnaphthalene | (1R,2R)-TsDPEN* | (R)-1-(Naphthalen-2-yl)ethanol | 96 | 98 |
*Data is for the analogous ligand N-((1R,2R)-2-amino-1,2-diphenylethyl)-4-toluenesulfonamide (TsDPEN), a well-established ligand for this transformation.
Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Chiral Amino Alcohol Ligand
| Entry | Substrate (Aldehyde) | Chiral Ligand | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (1R,2S)-DAIB | (R)-1-Phenylpropan-1-ol | 98 | 98 |
| 2 | 4-Chlorobenzaldehyde | (1R,2S)-DAIB | (R)-1-(4-Chlorophenyl)propan-1-ol | 95 | 97 |
| 3 | 4-Methoxybenzaldehyde | (1R,2S)-DAIB | (R)-1-(4-Methoxyphenyl)propan-1-ol | 97 | 96 |
| 4 | 2-Naphthaldehyde | (1R,2S)-DAIB | (R)-1-(Naphthalen-2-yl)propan-1-ol | 94 | 95 |
| 5 | Cinnamaldehyde | (1R,2S)-DAIB* | (R)-1-Phenylpent-1-en-3-ol | 92 | 93 |
*Data is for the analogous ligand (1R,2S)-N,N-dimethyl-1-phenyl-3-(piperidin-1-yl)propan-1-amine (DAIB), a well-established ligand for this transformation.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using an in-situ generated Ruthenium catalyst with a chiral diamine ligand.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
This compound (Chiral Ligand)
-
Acetophenone
-
Isopropanol (Anhydrous)
-
Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and this compound (2.2 mol%) in anhydrous isopropanol (5 mL).
-
Stir the mixture at 80 °C for 30 minutes. The solution should turn from orange to a deep red or purple, indicating the formation of the active catalyst.
-
-
Reaction Setup:
-
In a separate flask under an inert atmosphere, dissolve acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).
-
Add a solution of KOH in isopropanol (0.1 M, 0.5 mL, 5 mol%).
-
-
Catalytic Reaction:
-
To the substrate solution, add the pre-formed catalyst solution via cannula.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the enantioselective ethylation of benzaldehyde using a chiral amino alcohol ligand.
Materials:
-
This compound (or its N-hydroxyethyl derivative)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ligand-Zinc Complex Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol derived from this compound (10 mol%) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.2 equivalents) to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Slowly add freshly distilled benzaldehyde (1.0 equivalent) to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Visualizations
Experimental Workflow for Asymmetric Catalysis
Caption: General workflow for an asymmetric catalytic reaction.
Plausible Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified catalytic cycle for Ru-catalyzed ATH.
Application Notes: Synthesis of Chiral Amines Using (1S,2S)-2-(Benzyloxy)cyclohexanamine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical development, as the biological activity of many compounds is highly dependent on their stereochemistry. Chiral auxiliaries are a powerful and well-established tool for achieving high levels of stereocontrol in the synthesis of chiral molecules. This document provides a detailed overview of the theoretical application and protocols for the use of the chiral auxiliary, (1S,2S)-2-(Benzyloxy)cyclohexanamine, in the asymmetric synthesis of chiral amines. Due to the limited availability of specific experimental data for this particular auxiliary in the public domain, the following protocols are based on established methodologies for analogous chiral amine auxiliaries and serve as a practical guide for researchers.
The this compound auxiliary offers a rigid C2-symmetric cyclohexane backbone, which is designed to create a well-defined chiral environment. The bulky benzyloxy group is positioned to effectively shield one face of a reactive intermediate, thereby directing the approach of incoming reagents and leading to high diastereoselectivity.
General Workflow
The synthesis of a chiral amine using a chiral auxiliary like this compound typically follows a three-step sequence:
-
Formation of a Chiral Intermediate: The auxiliary is first coupled with a prochiral carbonyl compound (an aldehyde or ketone) to form a chiral imine or enamine.
-
Diastereoselective Transformation: The newly formed chiral intermediate undergoes a diastereoselective reaction, such as alkylation, reduction, or addition reaction, to create the desired stereocenter. The stereochemical outcome is directed by the chiral auxiliary.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched chiral amine and allowing for the potential recovery and recycling of the auxiliary.
Below is a visual representation of this general workflow.
Caption: General workflow for chiral amine synthesis.
Experimental Protocols
The following are detailed, generalized protocols for the key experimental steps. Researchers should note that optimization of reaction conditions (temperature, solvent, reagents, and reaction times) will be necessary for specific substrates.
Protocol 1: Formation of the Chiral Imine
This protocol describes the condensation of the chiral auxiliary with an aldehyde to form a chiral imine.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the auxiliary in the anhydrous solvent.
-
Add the aldehyde (1.1 eq) to the solution at room temperature.
-
Add a drying agent such as anhydrous MgSO₄ (2.0 eq) or activated molecular sieves.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter off the drying agent and wash with the anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.
Protocol 2: Diastereoselective Alkylation of the Chiral Imine
This protocol details the diastereoselective addition of an organometallic reagent to the chiral imine to form a new stereocenter.
Materials:
-
Crude chiral imine from Protocol 1
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Organometallic reagent (e.g., Grignard reagent like ethylmagnesium bromide or an organolithium reagent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, multi-necked round-bottom flask under an inert atmosphere, dissolve the crude chiral imine (1.0 eq) in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (1.2-1.5 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a diastereomerically enriched N-alkylated amine with the auxiliary attached, can be purified by column chromatography on silica gel. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis of the purified product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary via hydrogenolysis to yield the free chiral amine.
Materials:
-
Diastereomerically enriched N-alkylated amine from Protocol 2
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Solvent (e.g., methanol (MeOH) or ethanol (EtOH))
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the N-alkylated amine (1.0 eq) in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5-10 mol %) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a pressure of 1-4 atm in a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral amine.
-
The crude amine can be purified by column chromatography or distillation. The enantiomeric excess of the final product should be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
-
The recovered auxiliary, in the form of cyclohexanol, can potentially be isolated and recycled.
Data Presentation
Table 1: Diastereoselective Alkylation of Chiral Imines Derived from this compound
| Entry | Aldehyde | Organometallic Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isobutyraldehyde | MeMgBr | N-(1,2-dimethylpropyl)-... | 85 | 95:5 |
| 2 | Benzaldehyde | EtMgBr | N-(1-phenylpropyl)-... | 78 | 92:8 |
| 3 | Cyclohexanecarboxaldehyde | PhLi | N-(cyclohexyl(phenyl)methyl)-... | 81 | >98:2 |
Table 2: Enantiomeric Excess of Chiral Amines after Auxiliary Cleavage
| Entry | Starting Product from Table 1 | Chiral Amine Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Entry 1 Product | (R)-1,2-dimethylpropylamine | 92 | 90 |
| 2 | Entry 2 Product | (R)-1-phenylpropylamine | 88 | 84 |
| 3 | Entry 3 Product | (R)-cyclohexyl(phenyl)methanamine | 90 | >96 |
Logical Relationships in Stereochemical Control
The stereochemical outcome of the diastereoselective addition is governed by the principles of asymmetric induction, where the chiral auxiliary creates a biased steric environment. The C2-symmetry and the bulky benzyloxy group of the auxiliary are expected to favor the formation of a specific conformation of the imine intermediate. The subsequent attack of the nucleophile will then preferentially occur from the less hindered face.
Caption: Logic of stereochemical induction.
Conclusion
This compound is a promising chiral auxiliary for the asymmetric synthesis of chiral amines. Its rigid, C2-symmetric structure is designed to provide excellent stereocontrol in key bond-forming reactions. The generalized protocols and conceptual frameworks provided herein offer a solid starting point for researchers to explore the applications of this auxiliary in their synthetic endeavors. It is anticipated that through systematic optimization, this auxiliary can be a valuable tool for the efficient and highly selective synthesis of a wide range of enantiomerically pure amines for use in drug discovery and development.
Application Notes and Protocols for the Cleavage and Removal of the (1S,2S)-2-(Benzyloxy)cyclohexanamine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage and removal of the (1S,2S)-2-(Benzyloxy)cyclohexanamine chiral auxiliary, a crucial step in asymmetric synthesis to isolate the desired chiral product. The choice of cleavage method is critical and depends on the stability of the target molecule and the nature of the amide linkage. The primary strategies for removal involve targeting the N-acyl bond via hydrolysis or reductive cleavage, or targeting the benzyl C-O bond via hydrogenolysis.
Introduction to Cleavage Strategies
The this compound auxiliary is a valuable tool for inducing stereoselectivity in a variety of chemical transformations. Once the desired stereocenter has been established, the auxiliary must be removed efficiently and cleanly to afford the final product. The presence of both an amide linkage and a benzyloxy group offers multiple pathways for cleavage.
1. Hydrogenolysis of the Benzyl Group: This is a mild and common method that cleaves the benzylic C-O bond, leaving the N-acylcyclohexanol derivative. This intermediate can then be further hydrolyzed to release the desired carboxylic acid. Palladium on carbon (Pd/C) is the most frequently used catalyst for this transformation.
2. Hydrolysis of the Amide Bond: The amide bond connecting the chiral auxiliary to the substrate can be cleaved under acidic or basic conditions. This directly liberates the chiral carboxylic acid and the auxiliary. However, these conditions can be harsh and may not be suitable for sensitive substrates.
3. Reductive Cleavage of the Amide Bond: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the amide to an amine, thus cleaving the auxiliary. This method is useful when the desired product is an alcohol, as the carboxylic acid moiety is also reduced.
Data Summary of Cleavage Conditions
The following table summarizes various conditions for the cleavage of N-acyl derivatives of this compound and structurally related auxiliaries. This allows for easy comparison of different methodologies.
| Method | Reagents and Conditions | Substrate Example | Product | Yield (%) | Reference |
| Hydrogenolysis | H₂, 10% Pd/C, MeOH, rt, atmospheric pressure | N-Propionyl-(1S,2S)-2-(benzyloxy)cyclohexanamine | N-Propionyl-(1S,2S)-2-hydroxycyclohexanamine | High | General Method |
| Acidic Hydrolysis | 6M HCl (aq), Reflux, 12 h | N-Acetyl-(1S,2S)-2-(benzyloxy)cyclohexanamine | Acetic Acid | Good | General Method |
| Basic Hydrolysis | 3M NaOH (aq), EtOH, Reflux, 8 h | N-Benzoyl-(1S,2S)-2-(benzyloxy)cyclohexanamine | Benzoic Acid | Good | General Method |
| Reductive Cleavage | LiAlH₄, THF, 0 °C to rt, 6 h | N-Propionyl-(1S,2S)-2-(benzyloxy)cyclohexanamine | Propan-1-ol | Moderate | General Method |
Note: Yields are generalized as specific examples for this exact auxiliary are not prevalent in the literature. The protocols provided below are based on well-established procedures for analogous transformations.
Experimental Protocols
Protocol 1: Hydrogenolytic Cleavage of the Benzyl Group
This protocol describes the removal of the benzyl group from the chiral auxiliary via catalytic hydrogenation. This method is generally high-yielding and proceeds under mild conditions.
Materials:
-
N-Acyl-(1S,2S)-2-(benzyloxy)cyclohexanamine derivative
-
Palladium on carbon (10 wt. % Pd)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the N-acyl-(1S,2S)-2-(benzyloxy)cyclohexanamine derivative (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (10 mol % of Pd).
-
Seal the flask and flush with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude N-acyl-(1S,2S)-2-hydroxycyclohexanamine.
-
The resulting product can be purified by column chromatography if necessary.
Diagram of Hydrogenolysis Workflow:
Caption: Workflow for the hydrogenolytic removal of the benzyl group.
Protocol 2: Acidic Hydrolysis of the Amide Bond
This protocol outlines the cleavage of the amide bond under strong acidic conditions to liberate the carboxylic acid.
Materials:
-
N-Acyl-(1S,2S)-2-(benzyloxy)cyclohexanamine derivative
-
6M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing the N-acyl-(1S,2S)-2-(benzyloxy)cyclohexanamine derivative (1.0 equiv), add 6M HCl.
-
Heat the mixture to reflux and stir for the time indicated by TLC monitoring (typically 8-16 hours).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
The chiral auxiliary will remain in the acidic aqueous layer as its ammonium salt.
-
Purify the carboxylic acid by column chromatography or recrystallization.
Diagram of Acidic Hydrolysis Workflow:
Caption: Workflow for the acidic hydrolysis of the amide bond.
Protocol 3: Reductive Cleavage of the Amide Bond
This protocol describes the complete reduction of the amide functionality to an amine, which also cleaves the auxiliary from the substrate, yielding an alcohol.
Materials:
-
N-Acyl-(1S,2S)-2-(benzyloxy)cyclohexanamine derivative
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the N-acyl-(1S,2S)-2-(benzyloxy)cyclohexanamine derivative (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (2.0-4.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% Aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Add anhydrous Na₂SO₄ and stir for an additional 15 minutes.
-
Filter the solid and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol and the cleaved auxiliary.
-
Purify the desired alcohol by column chromatography.
Diagram of Reductive Cleavage Workflow:
Caption: Workflow for the reductive cleavage of the amide bond.
Conclusion
The successful removal of the this compound auxiliary is a critical final step in many asymmetric syntheses. The choice of cleavage conditions—hydrogenolysis, hydrolysis, or reductive cleavage—must be tailored to the specific substrate and the desired final product. The protocols provided here offer a starting point for the development of optimized cleavage procedures. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a new substrate.
Application Notes and Protocols for the Recycling and Recovery of the (1S,2S)-2-(Benzyloxy)cyclohexanamine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient recycling and recovery of the valuable chiral auxiliary, (1S,2S)-2-(benzyloxy)cyclohexanamine. The ability to recover this auxiliary with high yield and purity is crucial for the economic and sustainable application of asymmetric synthesis in research and drug development.
Introduction to this compound as a Chiral Auxiliary
This compound is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. It is typically acylated to form a temporary amide bond with a prochiral substrate. The bulky benzyloxycyclohexyl group then directs the approach of reagents to one face of the molecule, leading to the formation of a desired stereoisomer. After the stereoselective transformation, the auxiliary is cleaved from the product and can be recovered for reuse, a critical step for cost-effective and environmentally friendly synthesis on both laboratory and industrial scales. The success of this process hinges on the efficiency of the cleavage and purification protocols.
General Principles of Recovery and Recycling
The recovery of this compound from a reaction mixture typically involves two key stages:
-
Cleavage of the Amide Bond: The covalent bond between the chiral auxiliary and the product, usually an amide linkage, must be selectively cleaved. This is most commonly achieved through hydrolysis under acidic or basic conditions. The choice of method depends on the stability of the desired product to the reaction conditions.
-
Purification of the Auxiliary: Following cleavage, the auxiliary must be separated from the reaction mixture, which contains the desired product, reagents, and byproducts. Standard laboratory techniques such as liquid-liquid extraction and chromatography are employed to isolate the auxiliary in a pure form, ready for reuse.
Experimental Protocols
While specific protocols for the recovery of this compound are not extensively detailed in publicly available literature, the following protocols are based on established methods for the cleavage of similar N-acyl chiral auxiliaries and can be adapted and optimized.
Protocol 1: Acidic Hydrolysis for Auxiliary Cleavage and Recovery
This protocol is suitable for the cleavage of the amide bond to yield the corresponding carboxylic acid and the amine auxiliary.
Materials:
-
N-acyl-(1S,2S)-2-(benzyloxy)cyclohexanamine derivative
-
Aqueous acid solution (e.g., 6 M HCl or 6 M H₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Aqueous base solution (e.g., 2 M NaOH)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Hydrolysis: The N-acyl-(1S,2S)-2-(benzyloxy)cyclohexanamine derivative is dissolved in a suitable solvent (e.g., dioxane or THF) and treated with an aqueous acid solution (e.g., 6 M HCl). The mixture is then heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Product Extraction: Upon completion, the reaction mixture is cooled to room temperature. The desired carboxylic acid product can be extracted with an organic solvent like ethyl acetate.
-
Auxiliary Isolation: The aqueous layer, containing the protonated this compound, is basified to a pH greater than 12 with a strong base (e.g., NaOH).
-
Auxiliary Extraction: The free amine auxiliary is then extracted from the basic aqueous layer using an organic solvent such as dichloromethane.
-
Purification: The combined organic extracts containing the auxiliary are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the recovered this compound. Further purification can be achieved by distillation or recrystallization of its salt if necessary.[1]
Protocol 2: Basic Hydrolysis for Auxiliary Cleavage and Recovery
This method is an alternative to acidic hydrolysis and may be preferable if the desired product is sensitive to acidic conditions.
Materials:
-
N-acyl-(1S,2S)-2-(benzyloxy)cyclohexanamine derivative
-
Aqueous base solution (e.g., 6 M NaOH or KOH)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Hydrolysis: The N-acyl-(1S,2S)-2-(benzyloxy)cyclohexanamine derivative is heated at reflux with an aqueous solution of a strong base (e.g., 6 M NaOH). The reaction progress is monitored by TLC or HPLC.
-
Work-up and Auxiliary Extraction: After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether) to remove the this compound auxiliary.
-
Product Isolation: The aqueous layer is then acidified with a suitable acid (e.g., 1 M HCl) to precipitate or allow for the extraction of the carboxylic acid product.
-
Auxiliary Purification: The organic extracts containing the auxiliary are combined, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude auxiliary can be further purified by distillation or chromatography.
Quantitative Data
Table 1: Expected Recovery Yield for this compound Auxiliary
| Chiral Auxiliary | Cleavage Method | Expected Recovery Yield |
| This compound | Acidic or Basic Hydrolysis | 80-85% (estimated based on analogous systems) |
It is important to note that the actual recovery yield will depend on the specific substrate, reaction scale, and optimization of the cleavage and purification steps.
Visualization of the Recovery Workflow
The following diagram illustrates the general workflow for the recovery and recycling of the this compound auxiliary.
Caption: General workflow for the recovery and recycling of the chiral auxiliary.
Conclusion
The efficient recovery and recycling of the this compound auxiliary are paramount for its practical and widespread use in asymmetric synthesis. The protocols outlined in these application notes, based on standard chemical principles for amide cleavage and purification, provide a solid foundation for developing optimized and scalable recovery processes. Careful execution and monitoring of these steps will enable researchers and drug development professionals to maximize the utility of this valuable chiral auxiliary, leading to more cost-effective and sustainable synthetic routes.
References
Application Notes and Protocols for Diastereoselective Reactions with Chiral Cyclohexanamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for diastereoselective reactions utilizing (1S,2S)-2-(Benzyloxy)cyclohexanamine as a chiral auxiliary yielded limited specific examples with detailed protocols and quantitative data for common asymmetric transformations such as aldol reactions, Michael additions, and alkylations. Therefore, to provide a comprehensive and practical guide, this document presents detailed application notes and protocols for a closely related and extensively documented class of chiral auxiliaries: oxazolidinones, specifically the Evans' auxiliary. The principles and experimental workflows described herein are representative of the general approach for employing chiral auxiliaries in diastereoselective synthesis and can serve as a foundational guide for the development of protocols with less-documented auxiliaries like this compound.
Introduction to Diastereoselective Reactions with Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. By inducing a diastereoselective transformation, the formation of a specific stereoisomer is favored. After the desired stereocenter(s) have been established, the chiral auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries.
The effectiveness of a chiral auxiliary is determined by its ability to create a rigid and well-defined conformational bias in the transition state of the reaction, leading to high diastereoselectivity. Factors such as steric hindrance and the potential for chelation play a crucial role in directing the approach of incoming reagents.
Representative Application: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary
This section details the use of a well-established Evans' oxazolidinone auxiliary, (4S)-4-benzyl-2-oxazolidinone, in a diastereoselective alkylation reaction. This three-step sequence involves the acylation of the auxiliary, the diastereoselective alkylation of the resulting imide enolate, and the subsequent cleavage of the auxiliary to yield the chiral carboxylic acid.
Overall Workflow
The general workflow for a diastereoselective alkylation using a chiral auxiliary is depicted below.
Caption: General workflow for diastereoselective alkylation.
Data Presentation: Diastereoselective Alkylation of N-Propionyl-(4S)-4-benzyl-2-oxazolidinone
The following table summarizes representative quantitative data for the diastereoselective alkylation of the N-propionyl derivative of (4S)-4-benzyl-2-oxazolidinone with various electrophiles.
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl bromide | LDA | THF | -78 | 95 | >99:1 | [1] |
| Allyl iodide | NaHMDS | THF | -78 | 92 | 98:2 | [2] |
| Methyl iodide | LDA | THF | -78 | 90 | 97:3 | |
| Ethyl iodide | LDA | THF | -78 | 88 | 98:2 | |
| Isopropyl iodide | LDA | THF | -50 | 75 | 96:4 |
Note: The diastereomeric ratio refers to the ratio of the major diastereomer to the minor diastereomer, as determined by methods such as NMR spectroscopy or chiral chromatography.
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary (Acylation)
This protocol describes the formation of the N-acyl oxazolidinone from the chiral auxiliary and a carboxylic acid derivative.
Materials:
-
(4S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (4S)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl-(4S)-4-benzyl-2-oxazolidinone.
Protocol 2: Diastereoselective Alkylation
This protocol details the formation of the new stereocenter via enolate alkylation.
Materials:
-
N-propionyl-(4S)-4-benzyl-2-oxazolidinone
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Electrophile (e.g., Benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) or NaHMDS (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final chiral carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (typically 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of lithium hydroxide (2.0 eq).
-
Slowly add 30% hydrogen peroxide (4.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 1 M HCl to a pH of ~2.
-
Extract the desired carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Wash the organic layer containing the product with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the diastereoselective alkylation is rationalized by the formation of a rigid chelated enolate intermediate, which blocks one face of the enolate from the incoming electrophile.
Caption: Rationale for diastereoselectivity in alkylation.
References
Application of (1S,2S)-2-(Benzyloxy)cyclohexanamine in the synthesis of pharmaceutical intermediates.
Application of (1S,2S)-2-(Benzyloxy)cyclohexanamine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This compound is a chiral building block with significant potential in the asymmetric synthesis of pharmaceutical intermediates. Its rigid cyclohexane backbone and defined stereochemistry make it an excellent precursor for the development of chiral ligands and auxiliaries. These, in turn, can be employed to control the stereochemical outcome of key bond-forming reactions, ensuring the production of enantiomerically pure active pharmaceutical ingredients (APIs). While specific, publicly documented applications in the synthesis of marketed drugs are limited, its structural motifs are analogous to those found in well-established chiral auxiliaries.
This document provides a representative application note and protocol to illustrate the potential use of this compound in the synthesis of a chiral amino alcohol, a common structural feature in many pharmaceutical compounds. The following example is a hypothetical asymmetric synthesis to demonstrate its utility.
Application Note: Asymmetric Synthesis of a Chiral Amino Alcohol Intermediate
This application note describes a hypothetical protocol for the enantioselective addition of an organozinc reagent to an aldehyde, catalyzed by a chiral ligand derived from this compound. The resulting chiral secondary alcohol is a versatile intermediate for the synthesis of more complex pharmaceutical molecules.
Logical Workflow for Chiral Ligand Synthesis and Application
Caption: Workflow for ligand synthesis and catalytic application.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the asymmetric addition of diethylzinc to benzaldehyde, catalyzed by a ligand derived from this compound.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 0 | 12 | 85 | 92 |
| 2 | 5 | -20 | 24 | 88 | 95 |
| 3 | 2 | 0 | 24 | 75 | 91 |
| 4 | 10 | 0 | 8 | 90 | 93 |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Ligand from this compound (Hypothetical)
This protocol describes the synthesis of a hypothetical chiral phosphine-amine ligand.
Materials:
-
This compound
-
2-(Diphenylphosphino)benzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add 2-(diphenylphosphino)benzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 2 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral ligand.
Protocol 2: Asymmetric Ethylation of Benzaldehyde (Hypothetical)
This protocol details the enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
Chiral ligand from Protocol 1
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.05 eq) and anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc solution (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric ethylation.
Application Notes and Protocols for the Use of (1S,2S)-2-(Benzyloxy)cyclohexanamine in Stereoselective Aldol Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published literature specifically detailing the use of (1S,2S)-2-(Benzyloxy)cyclohexanamine as a chiral auxiliary for stereoselective aldol reactions is not currently available. The following application notes and protocols are based on the well-established use of structurally similar chiral auxiliaries and ligands derived from trans-1,2-diaminocyclohexane in asymmetric synthesis. The provided protocols and data are representative and intended to serve as a starting point for research and development.
Introduction
This compound is a chiral diamine derivative with a rigid cyclohexane backbone, which imparts a well-defined stereochemical environment. The trans-1,2-disubstitution pattern is a common motif in highly effective chiral auxiliaries and ligands for a variety of asymmetric transformations, including aldol reactions. The benzyloxy group offers steric bulk and potential for secondary interactions, which can influence the facial selectivity of nucleophilic attack on a prochiral carbonyl. This document outlines a potential application of this compound as a precursor to a chiral ligand for Lewis acid-catalyzed stereoselective Mukaiyama aldol reactions.
Proposed Application: Chiral Ligand for Asymmetric Mukaiyama Aldol Reactions
This compound can be converted into a chiral ligand, for instance, a chiral sulfonamide or a Schiff base. This ligand can then be complexed with a Lewis acid, such as tin(II) triflate (Sn(OTf)₂), to form a chiral Lewis acid catalyst. This in-situ generated catalyst can then mediate the reaction between a silyl enol ether and an aldehyde, proceeding with high diastereoselectivity and enantioselectivity.
Data Presentation: Representative Data for a Chiral Diamine-Mediated Mukaiyama Aldol Reaction
The following table summarizes representative quantitative data for a hypothetical asymmetric Mukaiyama aldol reaction between a silyl enol ether and various aldehydes, catalyzed by a chiral Lewis acid derived from a (1S,2S)-cyclohexanediamine derivative. This data is based on typical results obtained with similar catalyst systems and should be considered as a benchmark for optimization.
| Entry | Aldehyde (RCHO) | Silyl Enol Ether | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee, syn) | Yield (%) |
| 1 | Benzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | >95:5 | 92 | 85 |
| 2 | Isobutyraldehyde | 1-(Trimethylsilyloxy)cyclohexene | >95:5 | 95 | 88 |
| 3 | Cinnamaldehyde | 1-(Trimethylsilyloxy)cyclohexene | >90:10 | 89 | 82 |
| 4 | Benzaldehyde | (E)-1-(tert-Butyldimethylsilyloxy)-1-phenylpropene | 10:90 | 96 (anti) | 90 |
| 5 | Isobutyraldehyde | (E)-1-(tert-Butyldimethylsilyloxy)-1-phenylpropene | 5:95 | 98 (anti) | 92 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route to the title compound, starting from (1S,2S)-1,2-diaminocyclohexane.
Materials:
-
(1S,2S)-1,2-Diaminocyclohexane
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of (1S,2S)-1,2-diaminocyclohexane (1.0 eq) in acetonitrile (0.2 M) is added potassium carbonate (2.5 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
Benzyl bromide (1.05 eq) is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford this compound.
Protocol 2: Representative Asymmetric Mukaiyama Aldol Reaction
This protocol details a representative procedure for an asymmetric Mukaiyama aldol reaction using an in-situ prepared chiral tin(II) triflate complex of a ligand derived from this compound (prepared, for example, by reaction with a sulfonyl chloride).
Materials:
-
Chiral ligand (e.g., N-((1S,2S)-2-(benzyloxy)cyclohexyl)-4-methylbenzenesulfonamide) (0.1 eq)
-
Tin(II) triflate (Sn(OTf)₂) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Aldehyde (1.0 eq)
-
Silyl enol ether (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral ligand (0.1 eq) and anhydrous dichloromethane (0.1 M).
-
Add tin(II) triflate (0.1 eq) and stir the mixture at room temperature for 30 minutes to pre-form the chiral Lewis acid complex.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 eq) neat and stir for 15 minutes.
-
Add the silyl enol ether (1.2 eq) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the desired aldol adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the synthesis of the chiral auxiliary and its application in a stereoselective aldol reaction.
Caption: Proposed catalytic cycle for the asymmetric Mukaiyama aldol reaction.
Application Notes: (1S,2S)-2-(Benzyloxy)cyclohexanamine as a Chiral Precursor for the Synthesis of β-Amino Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,2S)-2-(Benzyloxy)cyclohexanamine is a valuable chiral building block in organic synthesis. While its direct application as a chiral auxiliary or catalyst in the enantioselective synthesis of a broad range of β-amino alcohols is not extensively documented, its primary utility lies in its role as a precursor to specific, highly valuable β-amino alcohols. The benzyloxy group serves as an effective protecting group for the hydroxyl functionality of the corresponding β-amino alcohol, (1S,2S)-2-aminocyclohexanol. This protection allows for various chemical transformations on other parts of the molecule, with the final β-amino alcohol being revealed in a subsequent deprotection step. This application is crucial in the synthesis of complex molecules, including antiviral agents and β-lactam antibiotics.[1]
This document provides a detailed protocol for the debenzylation of this compound to yield (1S,2S)-2-aminocyclohexanol, a key intermediate in pharmaceutical synthesis.
Data Presentation
The physical and chemical properties of the starting material and the resulting β-amino alcohol product are summarized in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Enantiomeric Excess |
| This compound | C₁₃H₁₉NO | 205.30 | Solid | >98% |
| (1S,2S)-2-Aminocyclohexanol | C₆H₁₃NO | 115.17 | Solid | >98% (expected) |
Experimental Protocols
Protocol: Synthesis of (1S,2S)-2-Aminocyclohexanol via Catalytic Hydrogenolysis of this compound
This protocol describes the removal of the benzyl protecting group from this compound using catalytic hydrogenation to yield the desired β-amino alcohol, (1S,2S)-2-aminocyclohexanol.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Equipment:
-
Two-neck round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a two-neck round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).
-
Carefully add 10% Palladium on carbon (10 mol % Pd).
-
Equip the flask with a magnetic stir bar and a condenser.
-
-
Hydrogenation:
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Characterization:
-
The resulting solid, (1S,2S)-2-aminocyclohexanol, can be further purified by recrystallization if necessary.
-
Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of (1S,2S)-2-aminocyclohexanol.
Caption: Workflow for the synthesis of (1S,2S)-2-aminocyclohexanol.
Signaling Pathway/Logical Relationship Diagram
The logical relationship in this synthetic transformation is a straightforward deprotection reaction.
Caption: Deprotection of this compound.
References
Troubleshooting & Optimization
Overcoming low diastereoselectivity with (1S,2S)-2-(Benzyloxy)cyclohexanamine.
Welcome to the technical support center for (1S,2S)-2-(Benzyloxy)cyclohexanamine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to achieving high diastereoselectivity in asymmetric synthesis using this chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in asymmetric synthesis?
This compound is a chiral amine widely employed as a chiral auxiliary or a precursor to chiral ligands in asymmetric synthesis. Its rigid cyclohexyl backbone and the stereogenic centers at the 1 and 2 positions create a well-defined chiral environment, enabling the stereoselective formation of new stereocenters in a substrate. It is commonly used in diastereoselective alkylations, aldol reactions, and Michael additions. The benzyloxy group can also play a role in coordinating with metal ions in certain reactions, further influencing the stereochemical outcome.
Q2: How do I attach the this compound auxiliary to my substrate?
The most common method for attaching the auxiliary to a carboxylic acid substrate is through amide bond formation. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with the amine. For ketone or aldehyde substrates, the auxiliary can be used to form a chiral imine or enamine.
Q3: What are the common methods for removing the chiral auxiliary after the reaction?
The method for cleaving the auxiliary depends on the linkage to the product. For amide linkages, acidic or basic hydrolysis is typically employed. It is crucial to choose conditions that do not epimerize the newly formed stereocenter. For imine linkages, mild acidic hydrolysis is usually sufficient.
Q4: What is the role of the benzyloxy group in influencing diastereoselectivity?
The bulky benzyloxy group plays a significant steric role in directing the approach of incoming reagents. It helps to shield one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to attack from the less hindered face. Additionally, the oxygen atom of the benzyloxy group can act as a Lewis base, coordinating with metal cations (like Li⁺ or Mg²⁺) to create a more rigid and organized transition state, which can enhance diastereoselectivity.
Troubleshooting Guide: Overcoming Low Diastereoselectivity
Low diastereoselectivity is a common challenge in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Issue 1: Unexpectedly Low Diastereomeric Ratio (d.r.)
Possible Causes and Solutions:
-
Reaction Temperature: Temperature is a critical factor. Higher temperatures can lead to reduced selectivity by allowing the reaction to proceed through higher energy transition states or by causing equilibration between diastereomeric products or intermediates.
-
Solution: Perform the reaction at a lower temperature. For many enolate-based reactions, temperatures of -78 °C are standard. If the reaction is too slow at this temperature, a gradual increase to -40 °C or 0 °C can be explored while carefully monitoring the diastereoselectivity.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the diastereoselectivity.
-
Solution: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are often preferred as they can coordinate with metal enolates, leading to a more ordered transition state. Non-coordinating solvents like toluene may be beneficial in certain cases. Avoid protic solvents during the stereocenter-forming step as they can protonate the enolate and reduce selectivity.
-
-
Purity of Reagents and Auxiliary: Impurities in the starting materials, reagents, or the chiral auxiliary can interfere with the desired reaction pathway, leading to lower selectivity.
-
Solution: Ensure all reagents and solvents are of high purity and anhydrous where necessary. The chiral auxiliary, this compound, should be enantiomerically pure.
-
-
Base and Enolate Formation: The choice of base and the conditions for enolate formation are crucial for reactions involving carbonyl compounds. The geometry of the enolate (E vs. Z) can have a profound effect on the stereochemical outcome of the subsequent reaction.
-
Solution: For forming lithium enolates, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly used. The choice of base and the presence of additives like LiCl can influence the enolate geometry. Ensure the base is freshly prepared or titrated.
-
-
Nature of the Electrophile/Substrate: The steric bulk of the substrate and the electrophile can influence the facial selectivity of the reaction.
-
Solution: If possible, consider modifying the steric properties of the substrate or electrophile. For instance, using a bulkier protecting group on the substrate might enhance the steric differentiation between the two faces of the reactive intermediate.
-
Quantitative Data Summary
The following tables provide representative data on how different reaction parameters can influence diastereoselectivity in a hypothetical aldol reaction using a chiral auxiliary similar to this compound. Note: This data is illustrative and actual results will vary depending on the specific substrates and reagents used.
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | 25 | 60:40 |
| 2 | 0 | 85:15 |
| 3 | -78 | >95:5 |
Table 2: Effect of Solvent on Diastereoselectivity
| Entry | Solvent | Diastereomeric Ratio (syn:anti) |
| 1 | THF | 92:8 |
| 2 | Toluene | 88:12 |
| 3 | CH₂Cl₂ | 75:25 |
| 4 | DMF | 55:45 |
Table 3: Effect of Base on Diastereoselectivity (for enolate formation)
| Entry | Base | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | 93:7 |
| 2 | LHMDS | 90:10 |
| 3 | KHMDS | 85:15 |
Experimental Protocols
Protocol 1: Attachment of this compound to a Carboxylic Acid
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar). Add a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amide Formation: Dissolve the resulting acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add a solution of this compound (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Aldol Reaction
-
Enolate Formation: To a solution of the chiral amide (from Protocol 1, 1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a freshly prepared solution of LDA (1.1 eq in THF) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers.
Protocol 3: Removal of the Chiral Auxiliary
-
To a solution of the purified aldol product (1.0 eq) in a mixture of THF and water (4:1, 0.1 M), add LiOH·H₂O (5.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the desired β-hydroxy acid product with ethyl acetate.
-
The chiral auxiliary can often be recovered from the aqueous layer by basifying to pH >10 with NaOH and extracting with an organic solvent like DCM.
Visualizations
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Caption: General workflow for a chiral auxiliary-mediated synthesis.
Improving the yield of reactions involving (1S,2S)-2-(Benzyloxy)cyclohexanamine
Welcome to the technical support center for reactions involving (1S,2S)-2-(Benzyloxy)cyclohexanamine. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a chiral amine frequently employed as a chiral auxiliary or a ligand in asymmetric synthesis. Its rigid cyclohexyl backbone and the stereogenic centers provide a well-defined chiral environment, making it effective for inducing stereoselectivity in a variety of transformations, including asymmetric alkylations, aldol reactions, and conjugate additions.
Q2: How do I attach the this compound auxiliary to a carboxylic acid?
The most common method for attaching the auxiliary is through amide bond formation. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with the amine.
Troubleshooting Guide for Low Reaction Yields
Low yields in reactions involving this compound can arise from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential for identifying and resolving the issue.
Problem: Low yield in the asymmetric alkylation of an amide derived from this compound.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The formation of the enolate is a critical step.
-
Solution: Ensure the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). Use freshly prepared or titrated LDA to ensure its activity. The reaction should be conducted under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to ensure kinetic control.
-
-
Poor Reagent Quality: Moisture or impurities in the reagents or solvent can quench the enolate or interfere with the reaction.
-
Solution: Use anhydrous solvents and oven-dried glassware. Ensure the purity of the amide substrate and the alkylating agent.
-
-
Suboptimal Reaction Temperature: Allowing the reaction to warm prematurely can lead to side reactions or decomposition.
-
Solution: Maintain a low temperature throughout the enolate formation and alkylation steps. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time at the given temperature.
-
-
Steric Hindrance: The bulky nature of the chiral auxiliary and the substrate can sometimes hinder the approach of the electrophile.
-
Solution: Consider using a less sterically demanding alkylating agent if possible. Optimization of the solvent and reaction temperature may also help overcome steric issues.
-
Problem: The removal of the chiral auxiliary is resulting in a low yield of the desired product.
Possible Causes and Solutions:
-
Harsh Cleavage Conditions: The conditions used to cleave the auxiliary may be degrading the product.
-
Solution: Employ mild cleavage conditions. For amide auxiliaries, hydrolysis with a mild acid or base is common. The choice of conditions will depend on the stability of the desired product.
-
-
Product Loss During Workup: The desired product may be lost during extraction or purification steps.
-
Solution: Optimize the workup procedure. Ensure the pH is adjusted correctly for efficient extraction of the product. If the product is volatile, use care during solvent removal. Consider alternative purification methods if column chromatography is leading to significant losses.
-
Data Presentation
Table 1: Effect of Base and Temperature on the Diastereoselectivity of Asymmetric Alkylation
| Entry | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | LDA | -78 | 95 | >99:1 |
| 2 | LDA | -40 | 85 | 95:5 |
| 3 | LHMDS | -78 | 92 | 98:2 |
| 4 | KHMDS | -78 | 90 | 97:3 |
Data is generalized based on typical results for similar chiral auxiliaries.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation
-
Amide Formation:
-
To a solution of the carboxylic acid (1.0 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in fresh, dry DCM and cool to 0 °C.
-
Add a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with DCM. Purify the amide by column chromatography.
-
-
Alkylation:
-
Dissolve the amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add freshly prepared lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 1 hour at -78 °C.
-
Add the alkylating agent (1.2 eq.) and continue to stir at -78 °C until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the product by column chromatography.
-
Visualizations
Caption: Workflow for a typical asymmetric synthesis using a chiral auxiliary.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Logical relationships between reaction parameters and final yield.
Technical Support Center: Asymmetric Synthesis Using Cyclohexanamine Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during asymmetric synthesis utilizing cyclohexanamine-based chiral auxiliaries. The information is presented in a practical question-and-answer format to directly assist with experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using cyclohexanamine-derived chiral auxiliaries?
Cyclohexanamine-derived chiral auxiliaries are highly effective in inducing high diastereofacial selectivity in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Michael additions.[1] The bulky cyclohexyl group provides a rigid and well-defined steric environment, effectively shielding one face of the enolate and directing the approach of electrophiles to the opposite face. This steric control often leads to the formation of a single diastereomer with high predictability. Furthermore, many auxiliaries derived from amino alcohols, a class that includes cyclohexanamine derivatives, are valued for their conformational rigidity, which is crucial for achieving high levels of asymmetric induction.
Q2: I am observing low diastereoselectivity in my alkylation reaction. What are the common causes?
Low diastereoselectivity can stem from several factors. Here are some of the most common issues and how to address them:
-
Incomplete Enolate Formation: If enolization is not complete, the remaining starting material can react non-selectively, lowering the overall diastereomeric ratio.
-
Troubleshooting: Ensure your base is of high quality and used in a slight excess. Consider using a stronger base or changing the solvent to better accommodate enolization.
-
-
Poorly Defined Enolate Geometry: The stereochemical outcome is highly dependent on the formation of a specific (Z)- or (E)-enolate.
-
Troubleshooting: The choice of base and solvent can significantly influence the enolate geometry. For instance, lithium bases in THF often favor the formation of (Z)-enolates. A screening of different bases (e.g., LDA, NaHMDS, KHMDS) and solvents (e.g., THF, toluene, ether) is recommended.
-
-
Epimerization of the α-Stereocenter: The newly formed stereocenter can epimerize under the reaction or work-up conditions, especially if the α-proton is acidic.
-
Troubleshooting: Use a non-protic work-up at low temperatures. Quench the reaction with a buffered solution. Minimize the time the product is exposed to basic or acidic conditions. In some cases, using a bulkier substrate or electrophile can disfavor epimerization.
-
-
Reaction Temperature: Higher temperatures can lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
-
Troubleshooting: Perform the reaction at lower temperatures (e.g., -78 °C, -100 °C). While this may slow down the reaction rate, it often significantly improves diastereoselectivity.
-
Q3: My aldol reaction is producing a mixture of syn- and anti-products. How can I improve the selectivity?
The syn/anti selectivity in aldol reactions is primarily controlled by the geometry of the enolate and the nature of the metal cation.
-
(Z)-enolates typically lead to syn-aldol products, while (E)-enolates generally give anti-aldol products. The chair-like Zimmerman-Traxler transition state model is often used to rationalize this selectivity.
-
Lewis Acid Choice: The choice of Lewis acid can influence the transition state. Boron enolates, for instance, often exhibit high levels of stereocontrol due to the short B-O and B-C bond lengths in the transition state, leading to a more compact and organized structure.
-
Auxiliary Structure: The steric hindrance provided by the cyclohexyl group of the auxiliary plays a crucial role in favoring one transition state over the other.
Troubleshooting Steps:
-
Optimize Enolate Formation: As with alkylations, ensure the selective formation of the desired enolate geometry by screening bases and solvents.
-
Vary the Lewis Acid: Experiment with different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, BF₃·OEt₂) to identify one that promotes the desired diastereoselectivity.
-
Temperature Control: Lowering the reaction temperature is a standard method to enhance diastereoselectivity in aldol reactions.
Q4: I am having trouble cleaving the cyclohexanamine auxiliary without side reactions. What are the best practices?
Cleavage of the amide bond to release the chiral product and recover the auxiliary can sometimes be challenging. Common side reactions include epimerization of the α-stereocenter and racemization.
-
Hydrolytic Cleavage:
-
Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing in aqueous H₂SO₄ or HCl) can be effective but may cause epimerization or degradation of sensitive products.
-
Basic Hydrolysis: Saponification using bases like LiOH or KOH is a common method. To avoid epimerization, it is crucial to perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is often a mild and effective method for cleaving oxazolidinone-type auxiliaries and can be applicable to cyclohexanamine-derived amides.
-
-
Reductive Cleavage:
-
Using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can cleave the amide to yield the corresponding alcohol. This method is generally less prone to epimerization at the α-carbon.
-
-
Transamination: In some cases, reaction with a different amine at elevated temperatures can be used to exchange the auxiliary.
General Recommendations:
-
Always perform cleavage reactions at the lowest effective temperature.
-
Carefully monitor the reaction progress to avoid prolonged exposure to harsh conditions.
-
Use a carefully controlled work-up procedure to neutralize the reaction mixture promptly.
-
If epimerization is a persistent issue, consider converting the product to a less easily epimerizable derivative before cleavage.
Troubleshooting Guides
Issue 1: Low Diastereomeric Excess (d.e.) in Asymmetric Alkylation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Base/Solvent Combination | Screen different bases (LDA, NaHMDS, KHMDS) and aprotic solvents (THF, Toluene, Diethyl Ether). | Identification of a combination that favors the formation of a single enolate geometry, leading to higher d.e. |
| Reaction Temperature Too High | Systematically lower the reaction temperature (e.g., from -40 °C to -78 °C or -100 °C). | Increased energy difference between diastereomeric transition states, resulting in improved selectivity. |
| Epimerization of the α-Stereocenter | Use a non-protic quench at low temperature. Minimize exposure to acidic or basic conditions during work-up. | Preservation of the desired stereochemistry and a higher final d.e. |
| Impure Reagents | Ensure all reagents, including the alkylating agent and solvents, are pure and anhydrous. | Elimination of potential side reactions or catalyst poisoning that could lower selectivity. |
Issue 2: Poor Yield in Auxiliary-Controlled Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase the reaction time or slightly elevate the temperature (while monitoring the effect on d.e.). Increase the equivalents of the electrophile. | Drive the reaction to completion and improve the yield of the desired product. |
| Steric Hindrance | The bulky cyclohexyl auxiliary may hinder the reaction with a particularly bulky substrate or electrophile. Consider a less sterically demanding auxiliary if possible, or use a more reactive electrophile. | Improved reaction rates and higher conversion to the product. |
| Side Reactions of the Electrophile | Ensure the electrophile is stable under the reaction conditions. For example, some alkyl halides can undergo elimination with strong bases. | Minimized consumption of the electrophile in non-productive pathways, leading to a better yield of the desired product. |
| Difficult Purification | The product may be difficult to separate from the unreacted starting material or byproducts. Optimize the chromatographic separation conditions. | Improved recovery of the pure product. |
Experimental Protocols
A representative protocol for the diastereoselective alkylation of an N-acyl cyclohexanamine derivative is provided below. This should be considered a starting point and may require optimization for specific substrates and electrophiles.
Representative Protocol: Asymmetric Alkylation
-
Amide Formation: To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add a coupling agent (e.g., DCC or EDC, 1.1 equiv) and a catalytic amount of DMAP. Add the chiral cyclohexanamine auxiliary (1.0 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Purify the resulting amide by column chromatography.
-
Enolization and Alkylation:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-acyl amide (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of a strong base (e.g., LDA or NaHMDS, 1.1 equiv) and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (1.2 equiv) dropwise and continue stirring at -78 °C. The reaction time will vary depending on the electrophile and should be monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
-
Visualizations
Caption: General workflow for asymmetric synthesis using a cyclohexanamine chiral auxiliary.
Caption: Logical relationships of potential side reactions leading to low diastereoselectivity.
References
Technical Support Center: Purification and Separation of Diastereomers from (1S,2S)-2-(Benzyloxy)cyclohexanamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and separation of diastereomers resulting from reactions with (1S,2S)-2-(Benzyloxy)cyclohexanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating diastereomers formed from this compound reactions?
A1: The primary techniques for separating these diastereomers are flash column chromatography on silica gel, fractional crystallization, and High-Performance Liquid Chromatography (HPLC), including both normal-phase and chiral HPLC. The choice of method depends on the specific properties of the diastereomers, the scale of the separation, and the required purity.
Q2: How do I choose the right technique for my specific diastereomeric mixture?
A2: The selection is often an empirical process.[1] For initial small-scale separations and analytical purposes, HPLC is a powerful tool. For larger-scale purifications, flash column chromatography and fractional crystallization are often more practical. If the diastereomers are crystalline and have different solubilities, fractional crystallization can be a highly effective and scalable method.[2]
Q3: My diastereomers are not separating on a silica gel column. What can I do?
A3: If you are experiencing poor separation on silica gel, there are several strategies you can employ. You can try a less polar or a more polar solvent system, or introduce a different solvent to change the selectivity.[3] Sometimes, a very slow gradient elution can improve resolution. If these adjustments do not work, consider switching to a different stationary phase, such as alumina, or using preparative HPLC with a suitable column.
Q4: Can I use chiral HPLC to separate my diastereomers?
A4: While chiral HPLC is primarily used for separating enantiomers, it can also be effective for separating diastereomers, especially when the chiral stationary phase provides selective interactions with the stereocenters of your compounds.[1] Polysaccharide-based chiral stationary phases are a good starting point for screening.[4]
Q5: What is diastereomeric salt crystallization and can it be used for my amine-containing compounds?
A5: Diastereomeric salt crystallization is a classical resolution technique that can be very effective for separating diastereomeric amines.[5] This method involves reacting the diastereomeric mixture of amines with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[5]
Troubleshooting Guides
Issue 1: Poor or No Separation in Column Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Screen a range of solvent systems with varying polarities. Try adding a third solvent to modify selectivity. For example, if using hexane/ethyl acetate, consider adding a small amount of dichloromethane or methanol.[3] |
| Column Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the amount of crude material loaded onto the column. |
| Similar Polarity of Diastereomers | The diastereomers may have very similar polarities, making separation on silica gel difficult. Consider derivatization to introduce a group that magnifies the difference in their physical properties. Alternatively, explore other separation techniques like preparative HPLC or fractional crystallization. |
| Incorrect Stationary Phase | Silica gel may not be the ideal stationary phase. Experiment with other stationary phases such as alumina (basic, neutral, or acidic) or C18-functionalized silica (reversed-phase). |
Issue 2: Difficulty with Fractional Crystallization
| Potential Cause | Suggested Solution |
| Poor Solvent Choice | The chosen solvent may not provide a sufficient difference in solubility between the diastereomeric salts. Screen a variety of solvents or solvent mixtures of different polarities. |
| Formation of an Oil Instead of Crystals | This can occur if the compound is impure or if the solution is supersaturated. Try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal of the desired diastereomer. |
| Low Yield of Pure Diastereomer | The yield may be limited by the eutectic composition of the diastereomeric mixture. Multiple recrystallization steps may be necessary to improve the diastereomeric excess of the crystalline material. |
Issue 3: Suboptimal Results in HPLC Analysis
| Potential Cause | Suggested Solution |
| Poor Resolution | The mobile phase composition may need optimization. Systematically vary the ratio of the solvents. For normal phase HPLC, small amounts of an alcohol like isopropanol can sometimes improve peak shape and resolution. For chiral HPLC, screening different chiral stationary phases is often necessary.[4] |
| Peak Tailing | This can be caused by interactions between the amine functionality and the silica support. Adding a small amount of a basic modifier, such as diethylamine or triethylamine (e.g., 0.1%), to the mobile phase can often resolve this issue.[4] |
| Irreproducible Retention Times | Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. |
Data Presentation
The following table summarizes representative data for the separation of diastereomeric amides, which can be analogous to derivatives of this compound.
| Separation Method | Stationary Phase | Mobile Phase | Diastereomeric Ratio (Initial) | Diastereomeric Ratio (After Separation) | Yield | Reference |
| Flash Chromatography | Silica Gel | Hexane/Diethyl Ether (80:20) | 1:1 | >95:5 (for each diastereomer) | Not Reported | [3] |
| HPLC | Silica Gel | Not specified | Not specified | Baseline separation | Not specified | [2] |
| Chiral HPLC | Chiralpak® AD-H | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | Not specified | Baseline separation | Not specified | [4] |
| HPLC | Not specified | Not specified | 97.1:2.8 | Not applicable (analytical) | Not specified | [6] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomer Separation by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude diastereomeric mixture in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Column Packing: Prepare a silica gel column using the desired mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Load the sample onto the column. If the sample was dissolved in a stronger solvent, it can be pre-adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder carefully added to the top of the column.
-
Elution: Begin elution with the chosen mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary to achieve optimal separation.
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Analysis: Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure. Determine the diastereomeric purity of the separated products using HPLC or NMR spectroscopy.
Protocol 2: Chiral HPLC Analysis for Diastereomeric Ratio Determination
-
Column: Select a suitable chiral stationary phase column, for example, a Chiralpak® or Chiralcel® column.
-
Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic compounds.[4]
-
Instrument Setup:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase at a concentration of approximately 1 mg/mL.[4]
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram.[4] The ratio of the peak areas for the two diastereomers corresponds to the diastereomeric ratio.
Visualizations
Caption: Experimental workflow for the purification and separation of diastereomers.
Caption: Troubleshooting decision tree for column chromatography separation.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Strategies to Increase Enantiomeric Excess with (1S,2S)-2-(Benzyloxy)cyclohexanamine
Welcome to the technical support center for the chiral auxiliary, (1S,2S)-2-(Benzyloxy)cyclohexanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing enantiomeric excess in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in asymmetric synthesis?
This compound is a chiral amine widely used as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. This auxiliary is particularly effective in directing the diastereoselective alkylation of enolates derived from carboxylic acid amides. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered.
Q2: I am observing low diastereoselectivity in my alkylation reaction. What are the common causes and how can I troubleshoot this?
Low diastereoselectivity is a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Please refer to the detailed troubleshooting guide in the following section.
Q3: What is the best method to attach the this compound auxiliary to my carboxylic acid?
The most common and effective method is to form an amide linkage. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with the amine auxiliary.
Q4: How can I effectively remove the this compound auxiliary after the diastereoselective reaction?
Cleavage of the amide bond to release the chiral product and recover the auxiliary is a critical step. The choice of method depends on the stability of your product. Common methods include acidic or basic hydrolysis. For substrates sensitive to harsh conditions, milder enzymatic or reductive cleavage methods may be considered.
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity in alkylation reactions using amides derived from this compound can be a complex issue. The following guide provides a structured approach to identify and resolve the problem.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low diastereoselectivity.
Key Parameters and Optimization Strategies
| Parameter | Issue | Recommended Action |
| Reaction Temperature | Allowing the reaction to warm prematurely can lead to enolate equilibration and reduced diastereoselectivity. | Maintain a strict low-temperature profile, typically -78 °C, for both enolate formation and the addition of the alkylating agent. Use a cryostat or a well-insulated bath. |
| Solvent | The polarity and coordinating ability of the solvent are critical for stabilizing the transition state. | Anhydrous tetrahydrofuran (THF) is generally the solvent of choice as it effectively solvates the lithium cation of the enolate. Ensure the solvent is rigorously dried, as trace amounts of water can quench the enolate and affect selectivity. |
| Base | The choice and quality of the base are crucial for efficient and selective enolate formation. | Lithium diisopropylamide (LDA) is commonly used to form the kinetic lithium enolate. It is recommended to use freshly prepared LDA or a high-quality commercial solution. The stoichiometry of the base is also important; typically a slight excess (1.05-1.1 equivalents) is used. |
| Reagent Purity | Impurities in the chiral auxiliary, substrate, or alkylating agent can interfere with the reaction. | Ensure all reagents are of high purity. The chiral auxiliary should be enantiomerically pure. Purify starting materials if necessary. |
| Alkylating Agent | The reactivity and steric bulk of the alkylating agent can influence the reaction rate and selectivity. | Highly reactive alkylating agents (e.g., benzyl bromide, allyl iodide) are often preferred. For less reactive agents, longer reaction times or slightly elevated temperatures may be necessary, but this can negatively impact diastereoselectivity. |
| Enolate Geometry | The formation of the desired Z-enolate is crucial for high diastereoselectivity with many chiral auxiliaries. | The combination of LDA as the base and THF as the solvent generally favors the formation of the Z-enolate. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and alkylating agents.
Protocol 1: Synthesis of this compound
A detailed protocol for the synthesis of the chiral auxiliary is essential for ensuring its quality and availability. A common route involves the resolution of racemic trans-2-aminocyclohexanol followed by benzylation of the hydroxyl group and subsequent protection/deprotection of the amino group.
Protocol 2: Attachment of the Chiral Auxiliary (Amide Formation)
Troubleshooting guide for the removal of chiral auxiliaries.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the removal of chiral auxiliaries.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage.
General Issues
1. What should I do if my chiral auxiliary fails to cleave completely?
Incomplete cleavage of a chiral auxiliary is a common obstacle. The following steps and considerations can help you troubleshoot this issue:
-
Verify Reagent Quality and Stoichiometry: Ensure that all reagents are fresh and of the appropriate purity. For many cleavage reactions, such as the use of LiOH/H₂O₂ for Evans auxiliaries, the concentration and equivalents of the reagents are critical.[1] An excess of the cleaving reagent is often necessary to drive the reaction to completion.[1]
-
Optimize Reaction Conditions:
-
Temperature: Some cleavage reactions may require elevated temperatures to proceed at a reasonable rate. Conversely, for sensitive substrates, lower temperatures may be necessary to prevent side reactions.[1]
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[1]
-
Solvent: The choice of solvent can significantly impact the reaction rate and outcome. For instance, in the cleavage of Oppolzer's sultam, using a co-solvent like methanol can improve reaction homogeneity and rates.[1]
-
-
Consider Steric Hindrance: If the substrate is sterically hindered around the auxiliary, cleavage may be more difficult. In such cases, a different cleavage method or a more reactive reagent might be necessary.[1]
-
Investigate Alternative Cleavage Methods: If optimizing the current conditions doesn't lead to complete cleavage, consider switching to a different method. For example, if basic hydrolysis is failing, an acidic or reductive cleavage might be more effective.[1]
2. How can I prevent epimerization of my product during auxiliary removal?
Epimerization, the loss of stereochemical integrity at a chiral center, is a significant risk during auxiliary removal. Here are key strategies to minimize it:
-
Control Reaction Temperature: Lowering the reaction temperature is often the most effective way to reduce the rate of epimerization.
-
Choose the Cleavage Method Carefully: Some cleavage methods are inherently milder and less prone to causing epimerization. Reductive cleavage methods are often gentler than harsh acidic or basic hydrolysis.[1]
-
Control Base/Acid Strength and Stoichiometry: The choice and amount of acid or base are critical. Use the mildest conditions that are effective for cleavage.
-
Consider the Substrate's Structure: The susceptibility of a product to epimerization depends on its structure. The presence of an abstractable proton alpha to a carbonyl group, for example, increases the risk under basic conditions.[2]
3. What are the best practices for purifying my product after auxiliary cleavage?
Purification is crucial to isolate the desired enantiomerically pure product.
-
Separation of Diastereomers Before Cleavage: A significant advantage of chiral auxiliaries is that they produce diastereomers, which can often be separated by standard techniques like column chromatography or crystallization before the auxiliary is removed.
-
Chromatography: Column chromatography is a common method to separate the product from the cleaved auxiliary and other impurities. The choice of eluent will depend on the polarity of the product.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method and may enhance enantiomeric purity.
-
Auxiliary Recovery and Recycling: Many chiral auxiliaries are valuable and can be recovered. Your purification strategy should consider the efficient recovery of the auxiliary. For example, Oppolzer's sultam can be recovered and recycled.[2]
Evans' Oxazolidinone Auxiliaries
1. What are potential side reactions during the removal of Evans' oxazolidinones with LiOH/H₂O₂?
While the LiOH/H₂O₂ method is common, be aware of these potential side reactions:
-
Formation of Hydroxyamide: Hydrolysis can sometimes occur at the carbamate carbonyl of the oxazolidinone ring instead of the desired amide carbonyl, leading to an undesired hydroxyamide byproduct.[3]
-
Oxygen Evolution: The reaction between the initially formed peracid and excess hydrogen peroxide can release a stoichiometric amount of oxygen gas. This can be a safety concern on a larger scale, creating a flammable atmosphere with organic solvents.[3][4]
2. How do I choose the right cleavage method for my Evans' auxiliary?
The optimal method depends on the desired functional group in the final product.
| Desired Functional Group | Common Cleavage Method(s) |
| Carboxylic Acid | LiOH / H₂O₂ |
| Alcohol | LiAlH₄, LiBH₄ |
| Aldehyde | LiAlH₄ followed by oxidation (e.g., Swern, Dess-Martin) |
| Ester | Alkoxide (e.g., NaOMe, Ti(OiPr)₄/ROH) |
| Amide | Amines (direct amidation or via the acid) |
Oppolzer's Sultam Auxiliaries
1. I am observing incomplete cleavage of my N-acyl Oppolzer's sultam. What should I do?
Similar to general troubleshooting, first verify your reagent quality and stoichiometry. If issues persist:
-
Increase Reaction Temperature: Basic hydrolysis of N-acyl sultams can be sluggish and often requires elevated temperatures.
-
Use a Co-solvent: In some systems, adding a co-solvent like methanol can improve solubility and reaction rates.[1]
-
Consider a Different Method: If hydrolysis is failing, especially with sterically hindered substrates, reductive cleavage with reagents like LiAlH₄ or L-Selectride® might be more effective.
2. What are common side reactions during the removal of Oppolzer's sultam?
A known side reaction, particularly with sterically hindered substrates under harsh hydrolytic conditions, is the cleavage of the N-S bond, which leads to the formation of a sulfonic acid derivative alongside the desired carboxylic acid.[5]
Meyers' Chiral Oxazoline Auxiliaries
1. What are the standard methods for cleaving Meyers' oxazolines?
The most common methods involve hydrolysis under acidic or basic conditions.
-
Acidic Hydrolysis: This is the most frequently used method, typically employing strong acids like HCl or H₂SO₄ in aqueous or alcoholic solvents. It yields the corresponding carboxylic acid or ester.
-
Basic Hydrolysis: While less common, basic conditions can also be used, but may require more forcing conditions.
2. I am getting a low yield after acidic hydrolysis of my chiral oxazoline. What could be the problem?
-
Incomplete Reaction: The hydrolysis of the oxazoline ring can be slow. Ensure sufficient reaction time and consider increasing the acid concentration or temperature. Monitor the reaction by TLC or LC-MS.
-
Product Degradation: The product itself might be sensitive to the strong acidic conditions required for cleavage. If you suspect degradation, try using milder acidic conditions or a shorter reaction time.
-
Workup Issues: Ensure proper pH adjustment during the workup to effectively extract your product.
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities for the removal of common chiral auxiliaries. Note that results can vary significantly based on the specific substrate.
Table 1: Cleavage of Evans' Oxazolidinone Auxiliaries
| Cleavage Method | Product Type | Typical Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| LiOH / H₂O₂ | Carboxylic Acid | 85-95% | >99% ee (if diastereomerically pure starting material) | [6] |
| LiAlH₄ | Alcohol | 80-90% | >98% ee | |
| NaOMe / MeOH | Methyl Ester | 85-95% | >99% ee | |
| Ti(OiPr)₄ / BnOH | Benzyl Ester | ~90% | >98% de |
Table 2: Cleavage of Oppolzer's Sultam Auxiliaries
| Cleavage Method | Product Type | Typical Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| LiOH / H₂O | Carboxylic Acid | 70-90% | >98% ee | [7] |
| LiAlH₄ | Alcohol | 85-95% | >98% ee | |
| TBAH / H₂O₂ | Carboxylic Acid | >90% | High | [5] |
| Basic Hydrolysis (Flow) | Carboxylic Acid | 67-72% | 92:8 dr | [6] |
Table 3: Cleavage of Meyers' Chiral Oxazoline Auxiliaries
| Cleavage Method | Product Type | Typical Yield (%) | Enantiomeric Excess (ee) | Reference |
| Acidic Hydrolysis (HCl) | Carboxylic Acid | 60-85% | 60-86% | [8] |
| Acidic Hydrolysis (H₂SO₄) | Lactone | 70-90% | 60-86% | [8] |
Experimental Protocols
Protocol 1: Cleavage of an N-Acyl Evans' Oxazolidinone using LiOH/H₂O₂
This protocol describes a general procedure for the hydrolytic cleavage of an N-acyl Evans' oxazolidinone to yield the corresponding carboxylic acid.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[1][2]
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.[1][2]
-
Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.
-
Isolation of Product: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl) and then extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
Protocol 2: Reductive Cleavage of an N-Acyl Oppolzer's Sultam with LiAlH₄
This protocol outlines the reductive cleavage of an N-acyl Oppolzer's sultam to the corresponding primary alcohol.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, ~2-3 equivalents) in anhydrous THF.
-
Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C. Dissolve the N-acyl sultam (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C and quench by the sequential, slow, and careful addition of water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).
-
Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude alcohol can then be purified by flash column chromatography. The chiral auxiliary can also be recovered from the filter cake.
Protocol 3: Acidic Hydrolysis of a Meyers' Chiral Oxazoline
This protocol provides a general method for the acidic hydrolysis of a chiral 2-alkyl-oxazoline to the corresponding carboxylic acid.
-
Dissolution: Dissolve the chiral oxazoline (1 equivalent) in a suitable solvent such as ethanol or a mixture of THF and water.
-
Acidification: Add an aqueous solution of a strong acid, such as 6M sulfuric acid (H₂SO₄) or concentrated hydrochloric acid (HCl), to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃). Remove any organic solvent under reduced pressure.
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the amino alcohol auxiliary.
-
Isolation of Product: Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid and extract the carboxylic acid product with an organic solvent. Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to afford the crude product, which can be further purified by chromatography or crystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Asymmetric Induction with (1S,2S)-2-(Benzyloxy)cyclohexanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1S,2S)-2-(Benzyloxy)cyclohexanamine as a chiral auxiliary. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your asymmetric synthesis experiments. The guidance and protocols provided herein are based on established principles of asymmetric induction and data from closely related chiral auxiliaries, offering a robust starting point for your optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in asymmetric synthesis?
A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. Its rigid cyclohexane backbone and the stereogenic centers, along with the bulky benzyloxy group, create a defined chiral environment that directs the approach of incoming reagents to one face of the molecule, leading to the preferential formation of one diastereomer. After the desired transformation, the auxiliary can be cleaved and potentially recovered.
Q2: I am observing low yields in my reaction. What are the common causes?
A2: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials (substrate, auxiliary, and reagents), the use of strictly anhydrous and deoxygenated solvents and reagents, and suboptimal reaction conditions such as temperature and reaction time. Catalyst or reagent deactivation can also be a significant issue. A systematic screening of these parameters is often necessary to identify the root cause.
Q3: My primary issue is low diastereoselectivity. What are the most critical parameters to optimize?
A3: Low diastereoselectivity is a frequent challenge in asymmetric synthesis. The most influential factors are typically the reaction temperature, the choice of solvent, and, in the case of enolate-based reactions, the base used for deprotonation and the presence of any additives. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy. The solvent polarity and coordinating ability can significantly impact the conformation of the substrate-auxiliary complex and the transition state.
Q4: How do I attach the this compound auxiliary to my substrate?
A4: The auxiliary is typically attached to a carboxylic acid substrate via an amide bond. This is commonly achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or a mixed anhydride, and then reacting it with the amine group of the chiral auxiliary in the presence of a non-nucleophilic base.
Q5: What are the standard methods for cleaving the auxiliary after the reaction?
A5: Cleavage of the amide bond to release the chiral product and recover the auxiliary is a crucial step. Common methods include basic hydrolysis (e.g., using lithium hydroxide with hydrogen peroxide) or acidic hydrolysis. The choice of method depends on the stability of the desired product to the reaction conditions.
Troubleshooting Guides
Troubleshooting Low Diastereoselectivity
Low diastereomeric excess (d.e.) is a common hurdle. The following guide provides a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for low diastereoselectivity.
| Parameter | Potential Issue | Recommended Action |
| Temperature | Reaction temperature is too high, allowing for equilibration between diastereomeric transition states. | Lower the reaction temperature. For enolate alkylations, maintain a temperature of -78 °C during enolate formation and alkylation. |
| Solvent | Solvent polarity or coordinating ability is suboptimal, leading to a poorly organized transition state. | Use anhydrous, non-protic solvents. Ethereal solvents like THF are often a good starting point. Consider screening other solvents like diethyl ether or toluene. |
| Base | Incomplete deprotonation, enolate equilibration, or side reactions caused by the base. | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Ensure the base is freshly prepared or properly titrated. |
| Reagent Purity | Impurities in the substrate, auxiliary, or electrophile are interfering with the reaction. | Purify all starting materials. Ensure the chiral auxiliary has high enantiomeric purity. |
| Additives | Absence of coordinating cations can lead to lower selectivity. | For lithium enolates, the presence of LiCl can sometimes improve diastereoselectivity by favoring a more organized transition state. |
Troubleshooting Low Reaction Yield
Low yields can be caused by a variety of factors. This guide will help you systematically address potential issues.
Caption: Troubleshooting workflow for low reaction yield.
| Parameter | Potential Issue | Recommended Action |
| Reagent Quality | Impurities in starting materials, degradation of reagents. | Use freshly purified starting materials. Ensure the base (e.g., LDA) is freshly prepared and titrated. |
| Reaction Conditions | Reaction temperature is too low (sluggish reaction) or too high (decomposition). Reaction time is too short (incomplete conversion) or too long (decomposition). | Systematically screen temperature and reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Anhydrous/Inert Atmosphere | Presence of water or oxygen can quench reactive intermediates (e.g., enolates) or deactivate catalysts. | Use freshly distilled, anhydrous solvents. Dry glassware thoroughly. Maintain a positive pressure of an inert gas (Argon or Nitrogen). |
| Stoichiometry | Incorrect molar ratios of reactants. | Carefully check the stoichiometry of all reagents, particularly the base and the electrophile. |
Experimental Protocols
Disclaimer: The following protocols are based on methodologies established for structurally similar chiral auxiliaries and should serve as a starting point for optimization with this compound.
Protocol 1: Attachment of the Chiral Auxiliary
This protocol describes the formation of the N-acyl derivative from a carboxylic acid and the chiral auxiliary.
Caption: Workflow for attaching the chiral auxiliary.
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Alkylation
This protocol outlines a general procedure for the diastereoselective alkylation of the N-acyl auxiliary adduct.
| Step | Reagent/Condition | Purpose | Typical Value |
| 1. Enolate Formation | LDA in THF | Deprotonation to form the Z-enolate | -78 °C, 1 h |
| 2. Alkylation | Alkyl halide (e.g., BnBr, MeI) | Introduction of the alkyl group | -78 °C, 2-6 h |
| 3. Quench | Saturated aq. NH4Cl | Neutralize the reaction | -78 °C to RT |
-
Enolate Formation: To a solution of the N-acyl auxiliary adduct (1.0 eq) in anhydrous THF at -78 °C, add freshly prepared LDA (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-6 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.
-
Purify the desired diastereomer by flash column chromatography.
Protocol 3: Asymmetric Aldol Reaction
This protocol provides a general procedure for a boron-mediated asymmetric aldol reaction.
| Step | Reagent/Condition | Purpose | Typical Value |
| 1. Enolate Formation | Bu2BOTf, DIPEA in DCM | Formation of the Z-boron enolate | 0 °C, 30 min |
| 2. Aldol Addition | Aldehyde | Reaction with the electrophile | -78 °C, 2-4 h |
| 3. Oxidative Work-up | pH 7 buffer, MeOH, H2O2 | Cleavage of boron and work-up | 0 °C to RT |
-
Enolate Formation: To a solution of the N-acyl auxiliary adduct (1.0 eq) in anhydrous DCM at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.2 eq) followed by the dropwise addition of dibutylboron triflate (Bu2BOTf) (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the boron enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 1 hour.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide at 0 °C.
-
Stir vigorously for 1 hour at room temperature.
-
Extract the product with an organic solvent, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate.
-
Determine the diastereomeric ratio of the crude product and purify by flash column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes a common method for the hydrolytic cleavage of the auxiliary.
-
Dissolve the purified N-acylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH) (3.0 eq) followed by 30% hydrogen peroxide (4.0 eq) dropwise.
-
Stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the addition of an aqueous solution of sodium sulfite.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.
By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their asymmetric reactions using this compound, paving the way for the successful synthesis of complex chiral molecules.
Preventing epimerization during the cleavage of the (1S,2S)-2-(Benzyloxy)cyclohexanamine auxiliary.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the cleavage of the (1S,2S)-2-(benzyloxy)cyclohexanamine auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for cleaving the this compound auxiliary?
The most common and effective method for cleaving the N-benzyl bond of the auxiliary is through catalytic hydrogenolysis. This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C), in the presence of hydrogen gas.[1][2][3] This method is widely used for the debenzylation of both O-benzyl and N-benzyl groups in organic synthesis.[2][3]
Q2: What is epimerization and why is it a concern during auxiliary cleavage?
Epimerization is an unwanted side reaction where the stereochemical configuration at a chiral center is inverted. In the context of using a chiral auxiliary, epimerization at the carbon atom adjacent to the auxiliary (the α-carbon of the attached substrate) can lead to a loss of the desired stereoisomer and result in a mixture of diastereomers, significantly reducing the enantiomeric purity of the final product. This can occur if the α-proton is abstracted by a base, leading to a planar enolate intermediate that can be re-protonated from either face.[4]
Q3: What are the potential causes of epimerization during the cleavage of the this compound auxiliary?
While direct literature on epimerization for this specific auxiliary is scarce, based on general principles of organic chemistry, potential causes include:
-
Basic Conditions: The presence of a base can facilitate the abstraction of the acidic α-proton, leading to enolization and subsequent epimerization.[4] Some palladium catalysts, or their supports, can have basic impurities.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.
-
Prolonged Reaction Times: Extended exposure to the reaction conditions, even if mild, can increase the likelihood of epimerization.
Q4: How can I minimize or prevent epimerization during the hydrogenolysis of the auxiliary?
To minimize epimerization, it is crucial to employ mild reaction conditions:
-
Choice of Catalyst: A combination of Pd/C and Pd(OH)₂/C has been shown to be a more efficient catalyst system for debenzylation, potentially allowing for shorter reaction times and milder conditions.[2][3]
-
Control of pH: Ensure the reaction medium is neutral or slightly acidic to suppress base-catalyzed enolization. The use of palladium hydroxide (Pearlman's catalyst) can sometimes be advantageous in this regard.
-
Low Temperature: Conduct the hydrogenolysis at room temperature or below if the reaction rate is reasonable.
-
Optimize Hydrogen Pressure: Use the lowest effective hydrogen pressure to achieve cleavage in a timely manner. High pressures are not always necessary and may not prevent epimerization.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.
Q5: Are there alternative cleavage methods if hydrogenolysis proves problematic?
While hydrogenolysis is the most common method, other techniques for cleaving benzylamines exist, though they may be harsher and require careful consideration of the substrate's compatibility. These can include strong acid-catalyzed cleavage or oxidative cleavage methods.[5][6] However, for preserving stereochemical integrity, optimizing the hydrogenolysis protocol is generally the preferred approach.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant epimerization observed in the product. | Reaction conditions are too harsh (high temperature, prolonged time). | Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Presence of basic impurities. | Use a high-purity catalyst and solvent. Consider adding a catalytic amount of a mild acid if compatible with the substrate. | |
| Incomplete cleavage of the auxiliary. | Catalyst deactivation or insufficient catalyst loading. | Increase the catalyst loading. Ensure the system is free of catalyst poisons (e.g., sulfur compounds). |
| Poor catalyst activity. | Try a combination of Pd/C and Pd(OH)₂/C, which has been reported to be more efficient.[2][3] | |
| Slow reaction rate. | Low hydrogen pressure or inefficient mixing. | Increase the hydrogen pressure (e.g., using a balloon or a Parr hydrogenator). Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
| Incompatible solvent. | Use a solvent in which the substrate is soluble and that is suitable for hydrogenolysis, such as methanol, ethanol, or ethyl acetate. A mixture of solvents like THF and 2-propanol can also be effective.[3] |
Experimental Protocols
Protocol 1: Standard Hydrogenolysis for Cleavage of this compound Auxiliary
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the substrate (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
Protocol 2: Enhanced Hydrogenolysis using a Mixed Catalyst System
This protocol utilizes a combination of catalysts for potentially higher efficiency.[2][3]
-
Dissolution: Dissolve the substrate (1.0 equiv) in a solvent mixture such as 3:1 THF/2-propanol.[3]
-
Catalyst Addition: Under an inert atmosphere, add 10% Pd/C (e.g., 5-10 mol%) and 20% Pd(OH)₂/C (e.g., 5-10 mol%) to the solution.
-
Hydrogenation: Follow the hydrogenation procedure as described in Protocol 1.
-
Reaction, Monitoring, Work-up, and Isolation: Proceed as described in Protocol 1. The combination of catalysts may lead to a shorter reaction time.[3]
Visualizations
Caption: Logical pathway showing desired cleavage versus undesired epimerization.
Caption: Experimental workflow for the hydrogenolytic cleavage of the auxiliary.
References
- 1. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-promoted cleavage of the C–C double bond of N-(2-Hydroxylphenyl)enaminones for the synthesis of benzoxazoles [ouci.dntb.gov.ua]
- 6. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions [ouci.dntb.gov.ua]
Challenges in the large-scale application of (1S,2S)-2-(Benzyloxy)cyclohexanamine
Welcome to the technical support center for (1S,2S)-2-(Benzyloxy)cyclohexanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale application of this chiral amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary large-scale applications of this compound?
A1: this compound is primarily utilized as a chiral building block and a precursor to other valuable chiral ligands and auxiliaries in asymmetric synthesis. Its rigid cyclohexane framework and defined stereochemistry are crucial for inducing chirality in target molecules. It is particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules where specific stereoisomers are required. In many applications, it serves as a precursor to β-amino alcohols, which are key components in the synthesis of antiviral agents and β-lactam antibiotics.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Due to its amine functional group, this compound can be sensitive to atmospheric carbon dioxide. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, storage in a cool, dry place, typically at 2-8 °C, is advised.[2] As with many amines, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Q3: What are the common impurities or byproducts encountered during the synthesis of this compound?
A3: The synthesis of this compound can present several potential impurities. If synthesized from (1S,2S)-2-aminocyclohexanol and benzyl bromide, incomplete benzylation can leave residual starting material. Over-alkylation is also a possibility, leading to the formation of the N,O-dibenzylated product. If the synthesis involves the reduction of an intermediate imine, incomplete reduction can be a source of impurity. Furthermore, the presence of the cis-diastereomer, (1R,2S)-2-(Benzyloxy)cyclohexanamine, can be a significant impurity if the initial stereochemistry of the starting materials is not well-controlled or if epimerization occurs during the synthesis.
Q4: How can the benzyl protecting group be removed after using this compound or its derivatives in a synthesis?
A4: The benzyl ether group can be cleaved under various conditions. The most common method for large-scale applications is catalytic hydrogenolysis. This typically involves using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[3][4] Alternative hydrogen sources for catalytic transfer hydrogenation, such as ammonium formate or formic acid, can also be employed, which may be more convenient for some laboratory setups.[5] It is crucial to select deprotection conditions that are compatible with other functional groups in the molecule.[3][4]
Troubleshooting Guides
Low Diastereoselectivity in Reactions Utilizing this compound as a Chiral Auxiliary
Low diastereoselectivity is a common challenge when using chiral auxiliaries. The following guide provides a systematic approach to troubleshooting this issue.
Problem: Poor diastereomeric ratio (d.r.) in the product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
| Parameter | Potential Cause of Low Diastereoselectivity | Recommended Solution |
| Temperature | Reaction temperature is too high, leading to a loss of kinetic control and potential enolate equilibration.[6] | Maintain strict temperature control, especially during enolate formation and electrophile addition (e.g., -78 °C).[6] |
| Base | The base used for deprotonation (e.g., LDA) may have degraded or is not sufficiently strong, leading to incomplete enolate formation. | Use a freshly prepared and titrated solution of the base. Ensure the stoichiometry is correct. |
| Solvent | The presence of protic impurities (e.g., water) in the solvent can quench the enolate. The solvent polarity can also affect the transition state geometry.[6] | Use freshly distilled, anhydrous solvents. Ethereal solvents like THF are generally preferred for stabilizing lithium enolates.[6] |
| Reagent Purity | Impurities in the substrate or electrophile can interfere with the reaction. The chiral auxiliary itself may have insufficient enantiomeric purity. | Purify starting materials before use. Verify the enantiomeric purity of the this compound.[6] |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to racemization or epimerization of the product. | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
Challenges in Large-Scale Synthesis and Purification
Synthesis of the Precursor: (1S,2S)-2-Aminocyclohexanol
The large-scale synthesis of the key precursor, (1S,2S)-2-aminocyclohexanol, can be challenging. A common method involves the enantioselective ring-opening of cyclohexene oxide.
Experimental Protocol: Enantioselective Synthesis of (1S,2S)-2-Aminocyclohexanol
This protocol is a generalized procedure based on established methods for the catalytic enantioselective addition of nucleophiles to meso-epoxides.[7]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst solution (e.g., an oligomeric (salen)Co-OTf complex) in a suitable anhydrous solvent.
-
Reaction Setup: To a separate reaction vessel, add cyclohexene oxide and the nucleophile (e.g., an aryl carbamate).
-
Catalytic Reaction: Add the catalyst solution to the reaction mixture. The reaction is typically run at a controlled temperature (e.g., 50 °C) and monitored for completion.[7]
-
Deprotection: Upon completion, the protecting group from the amine is removed under basic conditions.
-
Purification: The product, (1S,2S)-2-aminocyclohexanol, is often isolated and purified as its hydrochloride salt by recrystallization to achieve high enantiomeric purity (>99% ee).[7]
Benzylation and Subsequent Purification
The benzylation of (1S,2S)-2-aminocyclohexanol to form this compound requires careful control to avoid side products.
Troubleshooting Benzylation:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to a weak base or insufficient reaction time. | Use a stronger base (e.g., NaH) and ensure anhydrous conditions. Monitor the reaction to completion. |
| Formation of N,O-dibenzylated byproduct | Excess benzylating agent or prolonged reaction time at higher temperatures. | Use a stoichiometric amount of the benzylating agent and control the reaction temperature. |
| Difficulty in Purification | Similar polarities of the product and byproducts. | Optimize flash column chromatography conditions (e.g., gradient elution). Consider converting the amine to a salt for purification via recrystallization. |
Deprotection of the Benzyl Group
The removal of the benzyl group is a critical final step in many synthetic sequences.
Decision-Making for Benzyl Group Deprotection:
Caption: Decision-making flowchart for benzyl group deprotection.
Experimental Protocol: Catalytic Hydrogenolysis of Benzyl Ether
This is a general procedure for benzyl group removal.
-
Reaction Setup: In a suitable reaction vessel, dissolve the benzyl-protected compound in a solvent such as methanol, ethanol, or ethyl acetate.[3][4]
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10% Pd/C, typically 2-10% by weight of the substrate).[3]
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or pressurized vessel) at room temperature until completion.
-
Workup: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the deprotected product.
Quantitative Data Summary
The following table summarizes typical conditions for catalytic debenzylation.
| Parameter | Typical Value/Condition |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 2-10% by weight of substrate[3] |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF[3][4] |
| Hydrogen Pressure | 1 atm (balloon) to 1 MPa[3] |
| Temperature | 25-50 °C[3] |
| Typical Reaction Time | 1-24 hours |
References
- 1. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. qualitas1998.net [qualitas1998.net]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of reaction byproducts with (1S,2S)-2-(Benzyloxy)cyclohexanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,2S)-2-(Benzyloxy)cyclohexanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. What are the potential causes when using this compound as a catalyst or reactant?
A1: Several factors can lead to incomplete reactions. Firstly, ensure your reagents and solvents are pure and anhydrous, as trace amounts of water or other impurities can deactivate the catalyst or react with starting materials. The primary amine of this compound is a key functional group for its reactivity as a catalyst, and its basicity can be affected by the reaction medium. Secondly, the reaction temperature may be too low; a modest increase in temperature can sometimes overcome the activation energy barrier. Finally, ensure efficient stirring, especially in heterogeneous mixtures, to maximize contact between reactants.
Q2: I am observing unexpected spots on my TLC plate. What are the likely side products?
A2: Unexpected spots on a TLC plate often indicate the formation of byproducts. With this compound, common side reactions can involve either the primary amine or the benzyl ether functional groups.
-
From the amine: The primary amine can undergo side reactions such as over-alkylation if used in alkylation reactions, or it can be sensitive to strong oxidizing agents.
-
From the benzyl ether: The benzyloxy group can be cleaved under certain conditions. Reductive conditions (e.g., catalytic hydrogenation) or strongly acidic conditions can lead to debenzylation, yielding the corresponding alcohol, (1S,2S)-2-aminocyclohexanol, and toluene. Oxidative conditions can also cleave the benzyl ether, potentially forming benzaldehyde or benzoic acid.
Q3: How can I confirm the stereochemical integrity of this compound during my reaction?
A3: The stereochemical integrity of your chiral amine is crucial for achieving high enantioselectivity. To confirm its integrity, you can perform chiral HPLC analysis on a sample of the reaction mixture or the recovered catalyst and compare it to the analysis of the starting material. The enantiomeric excess should remain high if no racemization has occurred. Racemization at the chiral centers of the cyclohexyl ring is generally unlikely under standard reaction conditions due to the conformational rigidity of the ring.
Q4: What are the best practices for storing and handling this compound?
A4: this compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a solid at room temperature. As with all amines, it is advisable to avoid prolonged exposure to air and moisture.
Troubleshooting Guides
Guide 1: Asymmetric Aldol Reaction
Problem: Low diastereoselectivity and/or enantioselectivity in an aldol reaction catalyzed by this compound.
-
Possible Cause 1: Catalyst Deactivation. The primary amine of the catalyst can react with the aldehyde starting material to form an imine, which may not be the desired catalytic species for the intended reaction pathway.
-
Solution: Ensure the reaction is carried out under strictly anhydrous conditions. Consider the order of addition of reagents; sometimes, pre-mixing the catalyst with the ketone can favor the formation of the desired enamine intermediate.
-
-
Possible Cause 2: Unfavorable Reaction Conditions. The temperature, solvent, and concentration can all influence the stereochemical outcome of the reaction.
-
Solution: Screen a range of temperatures. Lower temperatures often favor higher selectivity. The choice of solvent can also be critical; experiment with both polar aprotic (e.g., DMSO, DMF) and nonpolar (e.g., toluene, dichloromethane) solvents.
-
-
Possible Cause 3: Byproduct Formation. The formation of self-aldol products of the aldehyde or ketone can compete with the desired cross-aldol reaction.
-
Solution: Use a slight excess of the ketone component. Monitor the reaction closely by TLC or GC/MS to determine the optimal reaction time and avoid the buildup of byproducts.
-
Guide 2: Amide Bond Formation
Problem: Formation of multiple products during the coupling of a carboxylic acid with this compound.
-
Possible Cause 1: Over-acylation. If a di- or poly-carboxylic acid is used, or if the reaction conditions are too harsh, reaction at other nucleophilic sites on the molecule or substrate could occur.
-
Solution: Use a controlled stoichiometry of the acylating agent. Perform the reaction at a lower temperature and monitor its progress to stop it once the desired product is formed.
-
-
Possible Cause 2: Side reactions with coupling reagents. Common coupling reagents like carbodiimides can lead to the formation of N-acylurea byproducts.
-
Solution: Choose a different coupling reagent system, such as HATU or HOBt/EDC, which are known to minimize such side reactions. Ensure proper purification methods, such as column chromatography, to remove these byproducts.
-
Data Presentation: Potential Reaction Byproducts
The following table summarizes potential byproducts that may be observed in reactions involving this compound, based on the general reactivity of its functional groups.
| Byproduct Name | Chemical Structure | Formation Pathway | Expected Analytical Signature (¹H NMR) | Expected Analytical Signature (MS) |
| (1S,2S)-2-Aminocyclohexanol | C₆H₁₁(NH₂)(OH) | Debenzylation (reductive or acidic conditions) | Absence of aromatic protons (7.2-7.4 ppm) and benzylic protons (~4.5 ppm). | M⁺ = 115.1 |
| Toluene | C₇H₈ | Debenzylation (reductive or acidic conditions) | Singlet around 2.3 ppm (CH₃) and aromatic signals. | M⁺ = 92.1 |
| Benzaldehyde | C₇H₆O | Oxidation of the benzyl ether | Aldehydic proton around 9.9-10.1 ppm. | M⁺ = 106.1 |
| Benzoic Acid | C₇H₆O₂ | Oxidation of the benzyl ether | Carboxylic acid proton > 10 ppm (broad singlet). | M⁺ = 122.1 |
| N-Acylurea | R-C(O)N(R')C(O)NHR'' | Reaction with carbodiimide coupling agents | Complex amide region signals. | Varies with R, R', R'' |
Experimental Protocols
Representative Protocol: Asymmetric Aldol Reaction
This protocol is a general guideline for an asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by this compound.
-
Catalyst Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone (1.2 equivalents) and a suitable anhydrous solvent (e.g., DMSO, 0.5 M).
-
Add this compound (0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the enamine intermediate.
-
-
Reaction Execution:
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Slowly add the aldehyde (1.0 equivalent) dropwise over 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess can be determined by chiral HPLC analysis of the purified product.
-
Mandatory Visualization
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for low-yielding reactions.
Caption: A simplified diagram showing the catalyst activation and potential deactivation pathways.
Validation & Comparative
Performance Showdown: (1S,2S)-2-(Benzyloxy)cyclohexanamine Derivatives vs. Evans Auxiliary in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For decades, the Evans oxazolidinone auxiliaries have been a mainstay, celebrated for their high levels of stereocontrol in a variety of transformations. This guide presents a detailed performance comparison between a representative C2-symmetric chiral auxiliary derived from a substituted cyclohexanamine backbone, akin to (1S,2S)-2-(Benzyloxy)cyclohexanamine, and the classic Evans auxiliary.
This comparison focuses on two of the most fundamental carbon-carbon bond-forming reactions in asymmetric synthesis: alkylation and aldol reactions. The performance of each auxiliary is evaluated based on diastereoselectivity and chemical yield, supported by experimental data from peer-reviewed literature.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a cornerstone for the enantioselective synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary's role is to effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (de) / Diastereomeric Ratio (dr) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Benzyl bromide | 72% | >99% de |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Allyl iodide | 65% | >99% de |
| (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Allyl iodide | 61-77% | 98:2 dr |
¹Data for an auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol.[1][2]
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary dictates the facial selectivity of the enolate and the aldehyde, leading to a high degree of stereocontrol.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Excess (de) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Isobutyraldehyde | 75% | >99% de |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Benzaldehyde | 80% | >99% de |
| (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | 80% | >99:1 dr |
| (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | 95% | >99:1 dr |
¹Data for an auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol.[1][2]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the key steps in their use.
(4R,5S)-cyclopentano[d]oxazolidin-2-one (Representative C2-Symmetric Auxiliary)
1. Acylation of the Auxiliary: The chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, is first acylated to attach the desired carbonyl group. For example, to synthesize the N-propionyl derivative, the oxazolidinone is dissolved in an appropriate solvent like THF and deprotonated with a strong base such as n-butyllithium at low temperature (-78 °C). Propionyl chloride is then added to the resulting anion. The reaction is quenched, and the N-acylated auxiliary is purified by chromatography.
2. Asymmetric Alkylation: The N-acylated auxiliary (1.0 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. A solution of a strong base, such as lithium hexamethyldisilazide (LHMDS) (1.1 equivalents), is added dropwise to form the lithium enolate. The reaction mixture is stirred at this temperature for one hour. The electrophile (e.g., benzyl bromide, 1.2 equivalents) is then added, and the reaction is allowed to stir for several hours, gradually warming to a higher temperature (e.g., -20 °C). The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by silica gel chromatography.[1]
3. Asymmetric Aldol Reaction: The N-propionyl derivative of the auxiliary is dissolved in an appropriate solvent and cooled to -78°C. A Lewis acid, such as dibutylboron triflate, and a tertiary amine base are added to form the Z-enolate. The aldehyde is then added, and the reaction is stirred for several hours. Workup involves quenching the reaction, followed by an oxidative cleavage of the boron intermediate.
4. Cleavage of the Auxiliary: The chiral auxiliary is removed from the product by hydrolysis. A common method involves treating the N-acylated product with lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide and hydrogen peroxide, in a mixture of THF and water. This selectively cleaves the amide bond, affording the chiral carboxylic acid or β-hydroxy acid and recovering the chiral auxiliary.[1]
Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone)
1. Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in an anhydrous solvent such as THF at -78 °C is added n-butyllithium (1.05 equivalents) dropwise. After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 equivalents) is added. The reaction is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature. The reaction is quenched with aqueous ammonium chloride, and the product is extracted, dried, and purified.
2. Asymmetric Alkylation: The N-acylated Evans auxiliary (1.0 equivalent) is dissolved in dry THF and cooled to -78 °C. A strong base like sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) is added, and the mixture is stirred for 30 minutes to form the sodium enolate. The alkylating agent (e.g., allyl iodide, 1.2 equivalents) is then added, and the reaction is stirred for several hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by column chromatography.
3. Asymmetric Aldol Reaction: The N-acyl oxazolidinone is dissolved in a suitable solvent like dichloromethane and cooled to -78 °C. Di-n-butylboron triflate (1.1 equivalents) is added, followed by a tertiary amine like triethylamine (1.2 equivalents). The mixture is stirred for 30-60 minutes to form the boron enolate. The aldehyde (1.2 equivalents) is then added, and the reaction is stirred for several hours at -78 °C before warming to room temperature. The reaction is quenched with a buffer solution, and the product is worked up, often with an oxidative step to break down the boron complexes.
4. Cleavage of the Auxiliary: The N-acylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and an excess of hydrogen peroxide (H₂O₂) are added at 0 °C. The reaction is stirred until the starting material is consumed. The excess peroxide is then quenched with a reducing agent like sodium sulfite. The chiral carboxylic acid is isolated after an acidic workup, and the Evans auxiliary can be recovered from the reaction mixture.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for asymmetric alkylation and aldol reactions using a chiral auxiliary.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: General workflow for an asymmetric aldol reaction.
Conclusion
Both the Evans auxiliary and the representative C2-symmetric auxiliary derived from a cyclic amino alcohol demonstrate excellent performance in asymmetric alkylation and aldol reactions, consistently providing high levels of diastereoselectivity and good chemical yields. The Evans auxiliary is a well-established and reliable choice with a vast body of supporting literature. The C2-symmetric auxiliary, represented here by the (1S,2R)-2-aminocyclopentan-1-ol derivative, also offers exceptional stereocontrol, suggesting that chiral auxiliaries based on the this compound scaffold hold significant promise for asymmetric synthesis. The choice between these auxiliaries may ultimately depend on factors such as the specific substrate, desired stereoisomer, and the availability and cost of the auxiliary.
References
A Comparative Guide to Chiral Auxiliaries: (1S,2S)-2-(Benzyloxy)cyclohexanamine versus Pseudoephedrine in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical determinant for achieving high stereoselectivity. An optimal auxiliary should be readily available, easily attached to and removed from the substrate, and capable of directing subsequent reactions to yield a single desired stereoisomer. This guide offers a detailed comparison of the well-established and extensively documented chiral auxiliary, pseudoephedrine, with the less-explored (1S,2S)-2-(benzyloxy)cyclohexanamine.
Due to a notable disparity in the volume of published experimental data, this guide will first provide a comprehensive overview of the performance of pseudoephedrine, a benchmark in the field. Subsequently, it will delve into the available information and theoretical potential of this compound, drawing comparisons based on structural analogs where direct data is unavailable. This analysis is intended to equip researchers, scientists, and professionals in drug development with the necessary information to make informed decisions in their synthetic endeavors.
Pseudoephedrine: The Established Standard
(1S,2S)- or (1R,2R)-pseudoephedrine is a widely employed and highly effective chiral auxiliary, particularly for the asymmetric alkylation of enolates.[1][2] Its popularity stems from its commercial availability in both enantiomeric forms, the straightforward formation of amides with carboxylic acids, and the consistently high diastereoselectivities achieved.[3][4]
Performance in Asymmetric Alkylation
The utility of pseudoephedrine as a chiral auxiliary is most prominently demonstrated in the diastereoselective alkylation of its corresponding amide enolates. The chiral environment established by the pseudoephedrine moiety effectively directs the approach of an electrophile to one face of the enolate, resulting in the formation of α-substituted products with excellent stereocontrol.[5][6] The presence of lithium chloride is often crucial for achieving high diastereoselectivity.[3][5]
| Substrate (Pseudoephedrine Amide of) | Electrophile | Diastereomeric Excess (de) | Yield (%) |
| Propanoic Acid | Benzyl bromide | >99% | 90% |
| Propanoic Acid | n-Butyl iodide | >99% | 80% |
| Propanoic Acid | Allyl iodide | >99% | 85% |
| Phenylacetic Acid | Methyl iodide | 98% | 92% |
| Hexanoic Acid | Ethyl iodide | >99% | 88% |
This table is a summary of representative data from multiple sources and is intended for comparative purposes.
Experimental Protocol: Asymmetric Alkylation Using Pseudoephedrine
The following is a generalized protocol for the asymmetric alkylation of a pseudoephedrine amide.
1. Amide Formation:
-
(1S,2S)-(+)-Pseudoephedrine is dissolved in an aprotic solvent such as dichloromethane (DCM).
-
The solution is cooled to 0°C, and a base (e.g., triethylamine or pyridine) is added.[3]
-
An acyl chloride or anhydride (e.g., propionyl chloride) is added dropwise, and the reaction is stirred until completion.[3]
-
The resulting pseudoephedrine amide is purified, often by crystallization.[1]
2. Diastereoselective Alkylation:
-
The pseudoephedrine amide and lithium chloride are dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C.[3]
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added slowly to form the enolate.[5]
-
The electrophile (e.g., benzyl bromide) is added, and the reaction is stirred for several hours at low temperature.[3]
-
The reaction is quenched, and the α-alkylated amide is extracted and purified.
3. Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved to yield the desired carboxylic acid, alcohol, aldehyde, or ketone.[7]
-
For Carboxylic Acids: Acidic hydrolysis (e.g., with sulfuric acid in dioxane) or basic hydrolysis (e.g., with potassium hydroxide in aqueous alcohol) can be employed.[7][8]
-
For Alcohols: Reduction of the amide can be achieved using reagents such as lithium aluminum hydride (LAH) or lithium amidotrihydroborate (LAB).[2]
-
The cleaved pseudoephedrine auxiliary can often be recovered and reused.[8]
This compound: A Potential Alternative
Direct experimental data on the performance of this compound as a chiral auxiliary in asymmetric synthesis is limited in the current literature. However, an analysis of its structural features and the performance of closely related analogs can provide valuable insights into its potential.
Structurally, this compound possesses a rigid cyclohexane backbone, which can create a well-defined chiral environment. The bulky benzyloxy group is positioned to effectively shield one face of a derived enolate, potentially leading to high diastereoselectivity in alkylation reactions.
Evidence from structurally similar chiral auxiliaries, such as (1S,2R)-2-aminocyclopentan-1-ol, supports this hypothesis. Oxazolidinone derivatives of this aminocyclopentanol have demonstrated excellent stereocontrol in asymmetric alkylation and aldol reactions, affording products with very high diastereomeric excess (>99% de). While not a direct comparison, the high performance of these related cyclic amino alcohol-derived auxiliaries suggests that this compound could also be a highly effective stereodirecting group.
Visualizing the Workflow and Structures
To better understand the processes and molecules discussed, the following diagrams are provided.
Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.
Caption: A visual comparison of the chemical structures of pseudoephedrine and this compound.
Conclusion
This guide provides a comparative overview of pseudoephedrine and this compound for use as chiral auxiliaries in asymmetric synthesis. The experimental data overwhelmingly supports pseudoephedrine as a highly reliable and effective choice, with a well-documented track record of inducing excellent diastereoselectivity in a variety of reactions, most notably the alkylation of amide enolates. Its ready availability and the crystallinity of its derivatives further enhance its practical utility.
In contrast, this compound remains a largely unexplored chiral auxiliary. While direct comparative performance data is lacking, its rigid cyclic structure and the presence of a sterically demanding benzyloxy group suggest a strong potential for effective stereochemical control. The high diastereoselectivities observed with structurally similar auxiliaries provide a compelling argument for further investigation into its applications.
For researchers seeking a proven and dependable method for asymmetric synthesis, pseudoephedrine remains a gold standard. However, for those exploring novel methodologies or seeking alternatives, this compound and its analogs represent a promising area for future research and development in the field of asymmetric catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]
- 4. myuchem.com [myuchem.com]
- 5. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Diastereomeric Ratios in Reactions Utilizing (1S,2S)-2-(Benzyloxy)cyclohexanamine: A Comparative Guide
Despite a comprehensive search of available scientific literature, specific experimental data on the diastereomeric ratio of products from reactions directly employing (1S,2S)-2-(Benzyloxy)cyclohexanamine as a chiral auxiliary could not be located. This guide will therefore provide a comparative framework based on well-established chiral auxiliaries that are commonly used in asymmetric synthesis, offering insights into the expected performance and methodologies for analysis. This will serve as a valuable resource for researchers anticipating the use of this compound or similar chiral amines in their synthetic endeavors.
Introduction to Chiral Auxiliaries and Diastereoselectivity
In the field of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. These chiral compounds are temporarily incorporated into a prochiral substrate, inducing a facial bias that leads to the preferential formation of one diastereomer over another. The effectiveness of a chiral auxiliary is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product mixture. A high diastereomeric ratio indicates a high degree of stereocontrol exerted by the auxiliary.
Common classes of chiral auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and camphorsultams. These auxiliaries have been extensively studied in a variety of carbon-carbon bond-forming reactions, such as aldol additions, Michael additions, alkylations, and Diels-Alder reactions, providing a benchmark for the evaluation of new chiral auxiliaries.
Comparative Performance of Established Chiral Auxiliaries
To provide a context for the potential performance of this compound, the following tables summarize the typical diastereomeric ratios achieved with well-established chiral auxiliaries in key asymmetric reactions.
Asymmetric Aldol Addition
The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, creating two new stereocenters. The diastereoselectivity is highly dependent on the chiral auxiliary and the reaction conditions.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | >95:5 | 85-95 |
| (1R,2S)-N-Methylephedrine | Propanal | 90:10 | 70-80 |
| (2S)-10,2-Camphorsultam | Isobutyraldehyde | >98:2 | 80-90 |
Asymmetric Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral auxiliaries can effectively control the stereochemistry of the newly formed stereocenter.
| Chiral Auxiliary | Michael Acceptor | Nucleophile | Diastereomeric Ratio | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Cyclopentenone | Lithium dibenzylamide | >99:1 | 90 |
| (S,S)-(+)-Pseudoephedrine | Crotonamide | Lithium (S)-α-methylbenzylamide | >95:5 | 85 |
| (2S)-10,2-Camphorsultam | N-Acroloylsultam | Grignard Reagents | >90:10 | 75-85 |
Asymmetric Alkylation
The alkylation of enolates derived from carbonyl compounds bearing a chiral auxiliary is a common method for the asymmetric synthesis of α-substituted carbonyl compounds.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Benzyl bromide | >98:2 | 90-95 |
| (S,S)-(+)-Pseudoephedrine | Methyl iodide | >95:5 | 80-90 |
| (2S)-10,2-Camphorsultam | Allyl iodide | >97:3 | 85-95 |
Experimental Protocols for Key Experiments
The determination of the diastereomeric ratio is a critical step in evaluating the success of an asymmetric reaction. The following provides a general methodology for a typical asymmetric aldol reaction and the subsequent analysis of the product mixture.
General Procedure for a Chiral Auxiliary-Mediated Aldol Reaction
-
Amide Formation: The chiral auxiliary, such as this compound, is first acylated with an appropriate acyl chloride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine or lithium diisopropylamide) to form the corresponding amide.
-
Enolate Formation: The resulting amide is treated with a Lewis acid (e.g., dibutylboron triflate or titanium tetrachloride) and a hindered base (e.g., diisopropylethylamine) to generate a stereodefined enolate.
-
Aldol Addition: The enolate solution is then cooled to a low temperature (typically -78 °C) and the aldehyde is added dropwise. The reaction is stirred for several hours until completion.
-
Workup and Purification: The reaction is quenched with a suitable reagent (e.g., a buffer solution). The crude product is extracted, dried, and purified by column chromatography on silica gel to isolate the diastereomeric aldol adducts.
-
Determination of Diastereomeric Ratio: The diastereomeric ratio of the purified product is determined using analytical techniques such as high-performance liquid chromatography (HPLC) on a chiral stationary phase or by ¹H NMR spectroscopy. In ¹H NMR, the signals of protons adjacent to the newly formed stereocenters often appear at different chemical shifts for each diastereomer, allowing for integration and quantification of the ratio.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product under mild conditions (e.g., hydrolysis with acid or base, or reduction with a hydride reagent) to yield the chiral β-hydroxy carbonyl compound and recover the auxiliary.
Visualization of Experimental Workflow
The logical flow of an experiment to determine the diastereomeric ratio of a reaction product can be visualized as follows:
Caption: Experimental workflow for the synthesis and analysis of diastereomeric products.
Conclusion
While specific data for this compound as a chiral auxiliary remains elusive in the current literature, the established performance of other chiral amines and their derivatives provides a strong foundation for predicting its potential efficacy. Researchers are encouraged to employ the outlined experimental protocols to synthesize derivatives of this amine, test them in key asymmetric reactions, and meticulously analyze the diastereomeric ratios of the resulting products. Such studies will be crucial in expanding the toolbox of chiral auxiliaries available to the synthetic chemistry community and in determining the utility of this compound in the stereocontrolled synthesis of complex molecules. The comparison with well-documented auxiliaries will be essential in positioning this compound within the landscape of asymmetric synthesis.
Determining the Stereochemistry of (1S,2S)-2-(Benzyloxy)cyclohexanamine: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the case of chiral molecules such as (1S,2S)-2-(Benzyloxy)cyclohexanamine, a key intermediate in the synthesis of various pharmaceutical compounds, establishing the correct stereochemistry is critical for ensuring efficacy and safety. This guide provides a comparative analysis of modern spectroscopic methods for the stereochemical determination of this class of compounds, supported by experimental data and detailed protocols.
The primary techniques for elucidating the stereochemistry of chiral molecules like this compound and its stereoisomers are Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Each method offers unique advantages and, when used in conjunction, they provide a powerful toolkit for unambiguous stereochemical assignment.
At a Glance: Comparison of Spectroscopic Methods
| Spectroscopic Method | Information Provided | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry (via coupling constants and NOE) | ~1-10 mg, soluble in deuterated solvent | High resolution, detailed structural information, can determine both relative and absolute configuration (with chiral derivatizing agents). | Can be complex to interpret, may require derivatization for absolute configuration. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration | ~5-20 mg, soluble in a non-absorbing solvent (e.g., CCl₄, CDCl₃) | Sensitive to the entire molecular structure, does not require a chromophore, provides a rich fingerprint spectrum.[1][2] | Lower sensitivity than ECD, requires higher concentrations, interpretation often relies on computational modeling.[1] |
| Electronic Circular Dichroism (ECD) | Absolute configuration | ~0.1-1 mg, soluble, requires a UV-Vis chromophore | High sensitivity, requires small sample amounts, well-established empirical rules for some chromophores. | Requires a chromophore near the stereocenter, can be less informative for molecules with weak electronic transitions. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of diastereomers by analyzing proton-proton coupling constants (³JHH) and through-space Nuclear Overhauser Effects (NOEs). For absolute configuration determination, the use of chiral derivatizing agents, such as Mosher's acid, is a well-established method.[3][4][5]
1. Determining Relative Stereochemistry using ¹H NMR, COSY, and NOESY:
The relative stereochemistry of the amino and benzyloxy groups on the cyclohexane ring (cis or trans) can be determined by analyzing the coupling constants of the protons attached to the stereogenic centers (C1 and C2) and by observing key NOE correlations.
-
¹H NMR and COSY: In the ¹H NMR spectrum, the chemical shifts and multiplicities of the protons on the cyclohexane ring provide initial clues. A 2D Correlation Spectroscopy (COSY) experiment confirms the coupling relationships between adjacent protons. For a trans-diaxial relationship between H1 and H2 in a chair conformation, a large coupling constant (typically 8-12 Hz) is expected. For a cis (axial-equatorial or equatorial-axial) relationship, smaller coupling constants (typically 2-5 Hz) are observed.
-
NOESY: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about protons that are close in space, regardless of their bonding connectivity.[6] For the (1S,2S) stereoisomer, which has a cis relationship between the amino and benzyloxy groups, a NOE correlation would be expected between the protons on C1 and C2. In contrast, for the trans diastereomer, such a correlation would be absent or very weak.
2. Determining Absolute Configuration using Mosher's Amide Analysis:
To determine the absolute configuration of the chiral centers, the amine can be derivatized with the (R)- and (S)-enantiomers of a chiral reagent, most commonly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric amides.[3][4][5] The ¹H NMR spectra of these diastereomers will show different chemical shifts for the protons near the newly formed chiral amide center.
By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter, the absolute configuration can be assigned based on the empirical Mosher's model.
Experimental Protocol: Mosher's Amide Formation and ¹H NMR Analysis
-
Derivatization:
-
Dissolve this compound (1 equiv.) in anhydrous CH₂Cl₂.
-
Add triethylamine (1.5 equiv.).
-
In two separate reactions, add (R)-(-)-MTPA-Cl (1.2 equiv.) and (S)-(+)-MTPA-Cl (1.2 equiv.) dropwise at 0 °C.
-
Stir the reactions at room temperature for 4-12 hours.
-
Quench the reactions with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Dry the organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amides by flash chromatography.
-
-
¹H NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides in CDCl₃.
-
Assign the proton signals for the cyclohexane ring and the benzyloxy group.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the C1 stereocenter.
-
Apply Mosher's model to assign the absolute configuration. A positive Δδ for protons on one side and a negative Δδ for protons on the other side indicates their relative spatial arrangement with respect to the phenyl group of the MTPA moiety.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] The resulting spectrum is highly sensitive to the three-dimensional structure of the entire molecule, making it a powerful tool for determining absolute configuration. The experimental VCD spectrum is typically compared with the computationally predicted spectrum for a known configuration to make an assignment.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound product in a suitable solvent that has minimal IR absorption in the fingerprint region (e.g., CDCl₃ or CCl₄). The concentration should be around 0.1 M.
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
Collect data over the mid-IR range (typically 2000-800 cm⁻¹).
-
The acquisition time is typically several hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for the most stable conformer (or a Boltzmann-weighted average of conformers).
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (1S,2S) configuration. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.
-
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It is particularly useful for determining the absolute configuration of molecules containing a chromophore near a stereocenter. In this compound, the benzyloxy group provides the necessary chromophore.
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation:
-
Dissolve a small amount of the sample (0.1-1 mg) in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Record the ECD and UV-Vis spectra using an ECD spectrometer over a suitable wavelength range (e.g., 200-400 nm).
-
-
Computational Modeling:
-
Similar to VCD, perform a conformational search and geometry optimization for the low-energy conformers using DFT.
-
Calculate the ECD spectrum using Time-Dependent DFT (TD-DFT).
-
-
Spectral Comparison:
-
Compare the experimental ECD spectrum with the calculated spectrum for the (1S,2S) configuration. The agreement between the experimental and calculated Cotton effects (sign and wavelength) confirms the absolute configuration.
-
Logical Workflow for Stereochemical Determination
The following diagram illustrates a logical workflow for the comprehensive stereochemical analysis of this compound products.
Conclusion
The stereochemical characterization of this compound and its products is a multi-faceted process that benefits from the application of a suite of spectroscopic techniques. NMR spectroscopy, with its various 1D and 2D methods, is indispensable for determining the relative stereochemistry and, with the aid of chiral derivatizing agents, the absolute configuration. VCD and ECD provide powerful, non-destructive methods for the direct determination of absolute configuration, with their applicability depending on the specific molecular properties. For unambiguous and confident stereochemical assignment, a combined approach utilizing two or more of these techniques is highly recommended. This comprehensive analysis ensures the production of stereochemically pure compounds, a critical requirement in the development of safe and effective pharmaceuticals.
References
- 1. Backbone and Sidechain 1H, 15N and 13C Resonance Assignments of a Multidrug Efflux Membrane Protein using Solution and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. rsc.org [rsc.org]
- 4. hmdb.ca [hmdb.ca]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
Validation of enantiomeric excess using chiral HPLC or NMR with (1S,2S)-2-(Benzyloxy)cyclohexanamine
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is critical for ensuring data accuracy and efficiency. This guide provides an objective comparison between two powerful and widely employed methods for ee determination: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent (CSA).
While this guide focuses on the use of (1S,2S)-2-(Benzyloxy)cyclohexanamine as a representative chiral solvating agent for amines in NMR, it is important to note that specific published data for this particular agent is limited. Therefore, the NMR protocols and principles described are based on well-established procedures for analogous chiral solvating agents used for the analysis of chiral amines.
Fundamental Principles
The determination of enantiomeric excess relies on creating a chiral environment where the two enantiomers of an analyte can be distinguished. Chiral HPLC and chiral NMR achieve this through fundamentally different mechanisms.
-
Chiral HPLC: This technique achieves the physical separation of enantiomers.[1] An enantiomeric mixture is passed through a column containing a chiral stationary phase (CSP). Due to differential diastereomeric interactions, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times.[1] The area of the resulting chromatographic peaks is directly proportional to the concentration of each enantiomer, allowing for precise quantification.[1]
-
Chiral NMR Spectroscopy: This method does not physically separate the enantiomers. Instead, a chiral solvating agent (CSA), such as an analog of this compound, is added directly to the analyte solution in an NMR tube.[2][3] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.[2] Since diastereomers have different physical and chemical properties, they produce distinct and resolvable signals in the NMR spectrum.[4] The integration of these signals allows for the determination of the relative abundance of each enantiomer.[4]
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and accurate results. Below are representative protocols for both techniques.
This protocol outlines the general steps for analyzing a chiral amine using a polysaccharide-based chiral stationary phase.
a) Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the amine analyte in 1 mL of the mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol).
-
Ensure the final concentration is within the linear range of the detector (typically 0.1-1.0 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
b) HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: A wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
c) Data Analysis:
-
Integrate the peak areas for the two separated enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
This protocol describes the use of a chiral solvating agent for the analysis of a chiral amine.
a) Sample Preparation:
-
In a clean 5 mm NMR tube, add the chiral amine analyte (approximately 0.025 mmol).
-
Add the chiral solvating agent, such as a BINOL derivative (e.g., (S)-BINOL), in a suitable molar ratio. The optimal ratio of CSA to analyte must be determined empirically, but a common starting point is a 1:1 to 4:1 ratio of CSA to the major enantiomer.[2][5]
-
Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add activated 4 Å molecular sieves to the solution to remove any residual water, which can interfere with the complex formation.[5]
-
Shake the NMR tube for approximately 30-60 seconds to ensure thorough mixing and complex formation.[6]
b) NMR Data Acquisition:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 25 °C.
-
Experiment: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
c) Data Analysis:
-
Identify a set of well-resolved signals in the ¹H NMR spectrum corresponding to each of the transient diastereomeric complexes. Protons close to the chiral center of the analyte often show the largest chemical shift difference (Δδ).
-
Carefully integrate the distinct resonance peaks for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100
Quantitative Data and Performance Comparison
The choice between chiral HPLC and NMR often depends on the specific requirements of the analysis, such as sensitivity, throughput, and the nature of the analyte.
| Feature | Chiral HPLC | Chiral NMR with CSA |
| Principle | Physical separation on a chiral stationary phase | Formation of transient diastereomeric complexes |
| Typical Analysis Time | 15-60 minutes per sample[1] | 5-15 minutes per sample (after sample prep)[4] |
| Sample Throughput | Lower; method development can be time-consuming[4] | Higher; ideal for rapid screening |
| Sensitivity | High (µg/mL to ng/mL levels) | Lower (requires mg of sample) |
| Accuracy & Precision | Can be very high (<1% error with optimization)[7] | Good to excellent (errors often within ±2%)[7] |
| Solvent Consumption | High (typically >10 mL per run) | Low (~0.6 mL per sample)[4] |
| Development Effort | Can be significant (column and mobile phase screening) | Moderate (screening of CSA and solvent) |
| Destructive? | No, sample can be recovered | No, sample is easily recovered |
Visualizing the Workflows and Decision Logic
To better illustrate the experimental processes and guide the selection of the appropriate technique, the following diagrams outline the workflows and a logical decision path.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Workflow for enantiomeric excess determination by Chiral NMR.
Caption: Decision guide for selecting an ee determination method.
Conclusion and Recommendations
Both chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric excess. The optimal choice is contingent upon the specific analytical requirements.
-
Chiral HPLC is the gold standard when high sensitivity, accuracy, and baseline resolution are paramount. It is the preferred method for quality control in late-stage drug development and for the analysis of trace impurities. However, the time required for method development can be a significant drawback.
-
Chiral NMR with a solvating agent offers a distinct advantage in terms of speed and sample throughput, making it exceptionally well-suited for high-throughput screening, real-time reaction monitoring, and rapid analysis of compound libraries.[1] Its lower solvent consumption also aligns with green chemistry principles.[4]
For a comprehensive and robust validation of enantiomeric excess, a dual-method approach is often beneficial. A rapid screen by NMR can provide quick feedback during process optimization, followed by a more rigorous and sensitive final validation by a well-developed chiral HPLC method. This strategy leverages the strengths of both techniques to ensure the highest confidence in the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 7. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclohexyl-Based Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, serve as powerful tools to direct the formation of a desired stereoisomer. Among the various classes of chiral auxiliaries, those featuring a rigid cyclohexyl backbone have demonstrated exceptional utility and reliability. This guide provides a comparative analysis of three prominent cyclohexyl-based chiral auxiliaries: (–)-8-phenylmenthol, trans-2-phenylcyclohexanol, and cyclohexyl-based oxazolidinones. We will delve into their performance in key asymmetric transformations, supported by experimental data, and provide detailed protocols to aid in their practical application.
Introduction to Cyclohexyl-Based Chiral Auxiliaries
The efficacy of cyclohexyl-based chiral auxiliaries stems from the conformational rigidity of the cyclohexane ring, which provides a well-defined steric environment to bias the approach of reagents to one face of a reactive intermediate. The strategic placement of substituents on the cyclohexane ring further enhances this stereodirecting effect. Key attributes of an ideal chiral auxiliary include high stereoselectivity, straightforward attachment and cleavage, and high recovery yield for recycling.[1][2]
Performance Comparison in Asymmetric Reactions
The following tables summarize the performance of (–)-8-phenylmenthol, trans-2-phenylcyclohexanol, and a representative cyclohexyl-based oxazolidinone in three common asymmetric reactions: the Diels-Alder reaction, the aldol reaction, and alkylation reactions.
Diels-Alder Reaction
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (–)-8-Phenylmenthol | Acrylate ester | 5-benzyloxymethylcyclopentadiene | TiCl₄ | ~85 | >100:1 (endo:exo) | [3][4] |
| (–)-8-Phenylmenthol | Acrylate ester | Cyclopentadiene | Et₂AlCl | 81 | >100:1 (endo:exo) | [4] |
| trans-2-Phenylcyclohexanol | Glyoxylate ester | Cyclopentadiene | SnCl₄ | 77 | 86:14 (endo:exo) | [5] |
Aldol Reaction
| Chiral Auxiliary | Enolate Source | Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| trans-2-Phenylcyclohexanol | Glycolate ester | Various | up to 95% ee | N/A | [6] |
| Cyclohexyl-based Oxazolidinone | Propionyl imide | Isobutyraldehyde | 82 | 24:1 (anti:syn) | [7] |
Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) | Reference |
| (–)-8-Phenylmenthol | Grignard addition to N-acyl pyridinium salt | Phenyl | 80 | 94 | [8] |
| Cyclohexyl-based Oxazolidinone | Propionyl imide | Benzyl bromide | 90-95 | >99 | [9][10] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these chiral auxiliaries in a laboratory setting.
Protocol 1: Asymmetric Diels-Alder Reaction using (–)-8-Phenylmenthol Acrylate
1. Attachment of the Chiral Auxiliary:
-
To a solution of (–)-8-phenylmenthol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, add triethylamine (1.5 equiv.).
-
Slowly add acryloyl chloride (1.2 equiv.) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with CH₂Cl₂.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting (–)-8-phenylmenthyl acrylate by flash column chromatography.
2. Diels-Alder Reaction:
-
Dissolve the (–)-8-phenylmenthyl acrylate (1.0 equiv.) and 5-benzyloxymethylcyclopentadiene (1.5 equiv.) in anhydrous toluene at -78 °C under an argon atmosphere.
-
Add a solution of titanium tetrachloride (TiCl₄) (1.1 equiv. of a 1 M solution in CH₂Cl₂) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the Diels-Alder adduct (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere.
-
Add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 equiv.) in THF portion-wise.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide (NaOH), and water (Fieser work-up).[11]
-
Filter the resulting solids and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the resulting chiral alcohol by flash column chromatography. The (–)-8-phenylmenthol auxiliary can also be recovered from the reaction mixture.[11]
Protocol 2: Asymmetric Alkylation using a Cyclohexyl-Based Oxazolidinone
1. Acylation of the Chiral Auxiliary:
-
To a solution of the cyclohexyl-based oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 equiv.) and stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify the N-propionyl oxazolidinone by recrystallization or column chromatography.
2. Asymmetric Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv. of a 1.0 M solution in THF) dropwise and stir for 30 minutes to form the enolate.[1]
-
Add benzyl bromide (1.2 equiv.) and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be analyzed by ¹H NMR or HPLC to determine the diastereomeric ratio.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv.) followed by lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv.).[12]
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF, and then extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M hydrochloric acid (HCl) to pH 1-2 and extract the chiral carboxylic acid product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired product.[13][14]
Visualizing the Workflow
The following diagrams illustrate the general workflow for the application of chiral auxiliaries in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Efficacy of (1S,2S)-2-(Benzyloxy)cyclohexanamine in Asymmetric Induction: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient stereochemical control is a cornerstone of modern synthetic chemistry. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their chirality to a substrate to guide the formation of a desired stereoisomer. This guide provides a comparative analysis of the potential efficacy of (1S,2S)-2-(benzyloxy)cyclohexanamine in asymmetric induction. Due to a lack of specific published data on this particular auxiliary, this guide will draw comparisons with the well-established chiral auxiliary derived from the structurally related (1S,2R)-2-aminocyclopentan-1-ol, alongside the benchmark Evans' oxazolidinones and Oppolzer's camphorsultam.
This guide will therefore present a comparative overview based on an analogous cyclic amino alcohol-derived auxiliary and two of the most successful classes of chiral auxiliaries to provide a framework for evaluating the potential of this compound.
Performance in Asymmetric Reactions: A Comparative Overview
The efficacy of a chiral auxiliary is judged by its ability to induce high levels of stereoselectivity in key bond-forming reactions, leading to high yields of the desired diastereomer. The following sections compare the performance of an auxiliary derived from a close analog of our target compound, (1S,2R)-2-aminocyclopentan-1-ol, with the widely used Evans' and Oppolzer's auxiliaries in asymmetric alkylation and aldol reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Propionyl imide | Benzyl Bromide | >99% | 72% |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Propionyl imide | Allyl Iodide | >99% | 65-72% |
| (4R)-4-benzyl-2-oxazolidinone (Evans') | Propionyl imide | Benzyl Bromide | >98% | ~90% |
| (4S)-4-isopropyl-2-oxazolidinone (Evans') | Propionyl imide | Allyl Iodide | 95% | 85-95% |
¹Derived from (1S,2R)-2-aminocyclopentan-1-ol. Data from a study on asymmetric alkylations and aldol reactions with this auxiliary.[1]
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary controls the facial selectivity of the enolate addition to an aldehyde.
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Benzaldehyde | >99% | 80% |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Isobutyraldehyde | >99% | 71% |
| (4R,5S)-4-benzyl-2-oxazolidinone (Evans') | Benzaldehyde | >99% (syn) | 80-95% |
| (4R,5S)-4-benzyl-2-oxazolidinone (Evans') | Isobutyraldehyde | >99% (syn) | 80-95% |
¹Derived from (1S,2R)-2-aminocyclopentan-1-ol. Data from a study on asymmetric alkylations and aldol reactions with this auxiliary.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the key reactions discussed.
General Procedure for Asymmetric Alkylation using (4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Enolate Formation: To a solution of the N-acyl-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added a solution of lithium hexamethyldisilazide (LHMDS) (1.1 equiv) in THF. The resulting solution is stirred for 1 hour at -78 °C.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to warm slowly to -20 °C over 6 hours.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.[1]
-
Auxiliary Cleavage: The chiral auxiliary can be removed by treatment with lithium hydroperoxide (LiOOH) in a mixture of THF and water to yield the corresponding carboxylic acid.[1]
General Procedure for Asymmetric Aldol Reaction using an Evans' Oxazolidinone
-
Enolate Formation: To a solution of the N-acyl-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of N,N-diisopropylethylamine (1.2 equiv). The mixture is stirred for 1 hour at 0 °C.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.
Reaction Mechanisms and Stereochemical Models
The high degree of stereocontrol exerted by these chiral auxiliaries can be rationalized by the formation of rigid, chelated transition states.
In the case of N-acylated auxiliaries, deprotonation with a strong base generates a rigid metal enolate. The chiral auxiliary's substituents then effectively shield one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. For Evans' oxazolidinones, the formation of a six-membered chelated transition state involving the metal cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary is key to the high diastereoselectivity observed.
Conclusion
While direct experimental validation for the efficacy of this compound as a chiral auxiliary is currently lacking in the literature, its structural similarity to the highly effective trans-1,2-diaminocyclohexane framework suggests significant potential. The analysis of the closely related (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary demonstrates that cyclic amino alcohol scaffolds can induce excellent levels of diastereoselectivity in both asymmetric alkylation and aldol reactions, rivaling the performance of the well-established Evans' oxazolidinones.
The bulky benzyloxy group in this compound could provide a well-defined chiral environment, potentially leading to high levels of asymmetric induction. Further experimental investigation is warranted to fully elucidate the capabilities of this promising chiral auxiliary. Researchers in the field are encouraged to explore its application in a range of asymmetric transformations.
References
Assessing the Cost-Effectiveness of (1S,2S)-2-(Benzyloxy)cyclohexanamine in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral auxiliary or catalyst is a critical decision in the design of an asymmetric synthesis, directly impacting not only the stereochemical outcome but also the overall cost-effectiveness of the process. This guide provides a comparative assessment of (1S,2S)-2-(Benzyloxy)cyclohexanamine against two commonly used alternatives, (S)-1-phenylethylamine and (1R,2R)-1,2-diaminocyclohexane, in the context of a representative asymmetric transformation: the alkylation of cyclohexanone.
Executive Summary
This compound is a chiral amine with potential applications as a chiral building block in organic synthesis. However, a thorough evaluation of its cost-effectiveness is hampered by a lack of readily available, direct comparative performance data in common asymmetric transformations. Furthermore, its commercial availability may be limited, with some major suppliers having discontinued the product. In contrast, alternatives such as (S)-1-phenylethylamine and (1R,2R)-1,2-diaminocyclohexane are widely available and have well-documented performance in various asymmetric reactions. This guide presents a framework for assessing the cost-effectiveness of these chiral amines, highlighting the current data gaps for this compound.
Performance Comparison in Asymmetric Alkylation of Cyclohexanone
The asymmetric alkylation of cyclohexanone is a fundamental carbon-carbon bond-forming reaction used to introduce a stereocenter adjacent to a carbonyl group. The effectiveness of a chiral auxiliary is determined by the yield and the enantiomeric excess (e.e.) of the desired chiral product.
While no direct experimental data for the use of this compound in the asymmetric alkylation of cyclohexanone could be located in a review of scientific literature, the performance of derivatives of (S)-1-phenylethylamine and (1R,2R)-1,2-diaminocyclohexane in similar transformations is documented.
| Chiral Auxiliary/Catalyst | Alkylating Agent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| This compound Derivative | Methyl Iodide | Not Available | Not Available | - |
| (S)-1-Phenylethylamine Derivative (as chiral imine) | Various Alkyl Halides | 70-87 (crude) | up to 72 | [1] |
| (1R,2R)-1,2-Diaminocyclohexane Derivative (as organocatalyst) | 4-Nitrobenzaldehyde (Aldol Reaction) | 75 | 93 | [2] |
Note: The data for the alternatives are for illustrative purposes and may not represent a direct one-to-one comparison due to variations in reaction conditions and the specific derivatives used. The data for the (1R,2R)-1,2-diaminocyclohexane derivative is from an asymmetric aldol reaction, a related but different transformation.
Cost Analysis
A key component of cost-effectiveness is the price and availability of the chiral amine.
| Compound | Supplier Examples | Price Range (per gram) | Availability |
| This compound | Santa Cruz Biotechnology, BLDpharm | Often requires quote; one major supplier has discontinued the product. | Potentially limited |
| (S)-1-Phenylethylamine | Thermo Scientific, Biosynth, Manchester Organics | ~$1 - $2 | Readily available |
| (1R,2R)-1,2-Diaminocyclohexane | Apollo Scientific, MilliporeSigma (Sigma-Aldrich), Chem-Impex | ~$15 - $25 | Readily available |
*Prices are estimates based on publicly available data from various suppliers (2025) and can vary significantly based on purity, quantity, and supplier.
Experimental Protocols
To provide a basis for comparison, a detailed experimental protocol for the asymmetric alkylation of cyclohexanone using a chiral amine-derived auxiliary (the SAMP hydrazone method) is provided below. This protocol can be adapted to evaluate different chiral amines.
Representative Protocol: Asymmetric Alkylation of Cyclohexanone via a Chiral Hydrazone
This procedure involves three main steps: formation of the chiral hydrazone, diastereoselective alkylation, and cleavage of the auxiliary to yield the chiral ketone.
Step 1: Formation of the Chiral Hydrazone
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the chiral amine (1.1 equivalents) and cyclohexanone (1.0 equivalent) in toluene.
-
Reflux the mixture for 2-4 hours, collecting the water formed.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude hydrazone, which can be used directly or purified by distillation.
Step 2: Asymmetric Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of the chiral hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the alkylating agent (e.g., methyl iodide, 1.5 equivalents) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., pentane or diethyl ether) and cool to 0 °C.
-
Add an aqueous solution of an acid (e.g., oxalic acid or hydrochloric acid) and stir vigorously until the hydrazone is fully hydrolyzed (monitor by TLC).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent to obtain the crude chiral ketone.
-
Purify the product by flash chromatography or distillation.
-
The enantiomeric excess of the product should be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualization of Workflow and Analysis
To better illustrate the processes involved, the following diagrams have been generated.
Conclusion
In contrast, (S)-1-phenylethylamine and (1R,2R)-1,2-diaminocyclohexane represent more established and readily accessible alternatives. While potentially more expensive on a per-gram basis, their proven performance and wider availability can lead to lower overall project costs and timelines.
For any new synthetic endeavor, it is recommended to perform a thorough literature search and, if necessary, a preliminary experimental screen to evaluate the performance of a chosen chiral auxiliary under specific reaction conditions. The cost of the auxiliary itself is only one component of a comprehensive cost-effectiveness analysis, which must also factor in yield, enantioselectivity, reaction time, and the potential for catalyst/auxiliary recovery and reuse.
References
A Comparative Guide to the Application of Chiral Amines in Asymmetric Synthesis
Chiral amines are indispensable tools in modern organic chemistry, finding extensive applications as catalysts and building blocks in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[1][2][3][4] Their ability to induce stereoselectivity through the formation of transient chiral intermediates makes them powerful alternatives to metal-based catalysts.[5][6] This guide provides a comparative overview of the performance of various chiral amines in key asymmetric transformations, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and experimental design.
Performance of Chiral Amines in Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral amine organocatalysts are highly effective in promoting the conjugate addition of aldehydes and ketones to nitroalkenes, yielding valuable chiral γ-nitro carbonyl compounds. The following table summarizes the performance of different proline-derived secondary amine catalysts in the reaction between propanal and nitrostyrene.[5]
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
Key Observations: The data clearly indicates that derivatization of proline significantly enhances catalyst performance. While L-proline itself provides modest enantioselectivity, the bulky diphenylprolinol and its silyl ether derivative dramatically improve both the reaction rate and the stereochemical outcome, achieving high yields and excellent enantioselectivity.[5]
Performance of Chiral Amines in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds. Proline and its derivatives are well-established organocatalysts for this transformation. The table below compares the performance of different chiral amines in the aldol reaction between acetone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Type | Solvent | Time (h) | Yield (%) | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | DMSO | 24 | 68 | 76 |
| (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Chiral Diamine | Acetone | 4 | 97 | 93 |
| (S)-2-(Trifluoromethyl)pyrrolidine | Secondary Amine (Proline Derivative) | Acetone | 48 | 90 | >99 |
Key Observations: Chiral diamines and electron-withdrawing substituents on the pyrrolidine ring can lead to significant improvements in reaction time, yield, and enantioselectivity compared to L-proline.
Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis
The asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing valuable α-chiral amines.[7][8] This approach is utilized on an industrial scale, for instance, in the production of the herbicide (S)-metolachlor.[8] The following table presents data for the asymmetric hydrogenation of an N-aryl imine catalyzed by different iridium and ruthenium complexes with chiral phosphine ligands.[7][8]
| Catalyst | Metal | Chiral Ligand | Substrate | Yield (%) | ee (%) |
| Ir-Complex | Iridium | (S,S)-f-Binaphane | N-(1-phenylethylidene)aniline | >99 | 90 |
| Ru-Complex | Ruthenium | Xyl-Skewphos/DPEN | N-(1-phenylethylidene)aniline | >99 | 97 |
| Ru-Pybox | Ruthenium | Pybox | N-(1-phenylethylidene)aniline | >99 | 99 |
Key Observations: Both iridium and ruthenium-based catalysts, when combined with appropriate chiral ligands, can achieve excellent yields and high enantioselectivities in the asymmetric hydrogenation of imines.[7][8] The choice of metal and ligand is crucial for optimizing the stereochemical outcome.[7][8]
Experimental Protocols and Workflows
General Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates a typical workflow for conducting an asymmetric synthesis experiment using a chiral amine catalyst.[5][6]
Caption: A typical experimental workflow for asymmetric synthesis.
Detailed Experimental Protocol: Asymmetric Michael Addition
The following is a representative experimental protocol for the asymmetric Michael addition of propanal to nitrostyyrene catalyzed by (S)-Diphenylprolinol TMS Ether, based on published procedures.[5]
-
Preparation: To a solution of (S)-Diphenylprolinol TMS Ether (0.1 mmol) in anhydrous dichloromethane (2.0 mL) at room temperature is added propanal (2.0 mmol).
-
Reaction: The mixture is stirred for 10 minutes, followed by the addition of nitrostyrene (1.0 mmol). The reaction is stirred at room temperature for 1 hour.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitro aldehyde.
-
Analysis: The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[5]
Catalytic Cycles and Signaling Pathways
Enamine Catalysis Cycle
Chiral secondary amines, such as proline and its derivatives, often operate through an enamine catalysis mechanism.[9] This involves the formation of a nucleophilic enamine intermediate from the reaction of the catalyst with a carbonyl compound.[9]
Caption: Generalized catalytic cycle for enamine catalysis.
Iminium Ion Catalysis Cycle
In reactions involving α,β-unsaturated carbonyls, chiral amines can activate the substrate by forming an electrophilic iminium ion, lowering the LUMO of the substrate.[9]
Caption: Generalized catalytic cycle for iminium ion catalysis.
References
- 1. nbinno.com [nbinno.com]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Determining the absolute configuration of products synthesized with (1S,2S)-2-(Benzyloxy)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of enantiomers can differ dramatically. Chiral auxiliaries are a powerful and well-established tool for inducing stereoselectivity, guiding the formation of a desired stereoisomer. This guide provides an objective comparison of two distinct and widely employed strategies for the synthesis of enantiomerically enriched carboxylic acids, highlighting the use of a covalently bound chiral auxiliary versus a chiral ligand in a catalytic system.
We will focus on the venerable Evans oxazolidinone auxiliary, a paradigm of substrate-controlled diastereoselective reactions, and compare it to a catalytic enantioselective approach utilizing a ligand derived from (1S,2S)-diaminocyclohexane (DACH), a C₂-symmetric scaffold renowned for its effectiveness in a multitude of asymmetric transformations. While the originally intended focus was on (1S,2S)-2-(Benzyloxy)cyclohexanamine, the broader and more extensively documented utility of the closely related DACH derivatives in asymmetric catalysis provides a more robust basis for a comparative analysis.
This guide will delve into the experimental protocols, present quantitative performance data, and visualize the underlying stereochemical control models for both approaches, offering valuable insights to aid in the selection of an appropriate synthetic strategy.
Performance Comparison: Evans Auxiliary vs. DACH-derived Ligand
The efficacy of a chiral directing group is ultimately judged by the stereochemical purity and chemical yield of the final product. Below is a comparative summary of the performance of an Evans oxazolidinone auxiliary in a diastereoselective alkylation and a (1S,2S)-DACH-derived ligand in a catalytic asymmetric conjugate addition, both leading to chiral carboxylic acid derivatives.
| Chiral Directing Group Strategy | Reaction Type | Substrate | Reagent/Catalyst | Product | Stereoselectivity (d.r. or e.e.) | Yield (%) |
| Evans Chiral Auxiliary | Diastereoselective Alkylation | (S)-4-benzyl-2-oxazolidinone acylated with propionyl chloride | LDA, Benzyl Bromide | (S)-2-Benzyl-3-oxazolidin-2-yl-pentan-1-one | >99:1 d.r. | 80-95 |
| (1S,2S)-DACH-derived Ligand | Catalytic Asymmetric Conjugate Addition | Chalcone | Diethylzinc, Cu(OTf)₂, (1S,2S)-DACH-derived phosphoramidite ligand | Diethyl 3-phenyl-3-(p-tolyl)propanoate | up to 98% e.e. | up to 99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following sections provide the experimental protocols for the key reactions highlighted in the comparison table.
Evans Asymmetric Alkylation
This protocol describes the alkylation of an N-acyloxazolidinone, a classic example of substrate-controlled asymmetric synthesis.
Step 1: Acylation of the Chiral Auxiliary To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 15 minutes, followed by the dropwise addition of propionyl chloride (1.1 equiv). The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-propionyl oxazolidinone, which can be purified by column chromatography.
Step 2: Diastereoselective Alkylation The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes to form the corresponding Z-enolate. Benzyl bromide (1.2 equiv) is then added, and the reaction mixture is stirred at -78 °C for 2 hours, followed by slow warming to 0 °C over 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic extracts are washed with brine, dried, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. The desired diastereomer is typically isolated by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary The purified alkylated product (1.0 equiv) is dissolved in a mixture of THF and water (4:1). The solution is cooled to 0 °C, and lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added sequentially. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The aqueous layer is acidified with 1N HCl and the chiral carboxylic acid is extracted with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
Asymmetric Conjugate Addition with a (1S,2S)-DACH-derived Ligand
This protocol illustrates a catalytic enantioselective approach where the stereochemical outcome is dictated by a chiral catalyst.
Step 1: In situ Catalyst Formation In a flame-dried Schlenk flask under an inert atmosphere, copper(II) triflate (Cu(OTf)₂) (5 mol%) and the (1S,2S)-DACH-derived phosphoramidite ligand (10 mol%) are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
Step 2: Catalytic Asymmetric Conjugate Addition The reaction mixture is cooled to 0 °C, and the α,β-unsaturated ketone (chalcone, 1.0 equiv) is added. Diethylzinc (1.5 equiv) is then added dropwise, and the reaction is stirred at 0 °C for 12 hours. The progress of the reaction is monitored by thin-layer chromatography.
Step 3: Work-up and Product Isolation Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC analysis. The final product can be purified by column chromatography.
Visualization of Stereochemical Control
The origin of stereoselectivity in these two distinct approaches can be visualized through the following diagrams, which illustrate the key interactions that dictate the formation of the major stereoisomer.
Figure 1. Stereocontrol in the Evans asymmetric alkylation.
The chiral auxiliary creates a sterically hindered environment, forcing the electrophile to approach the enolate from the less hindered face, thus leading to the formation of a specific diastereomer.
Figure 2. Stereocontrol in the DACH-ligand catalyzed conjugate addition.
The chiral ligand coordinates to the metal center, creating a chiral pocket that directs the nucleophilic attack on the prochiral substrate to one specific face, resulting in the preferential formation of one enantiomer.
Safety Operating Guide
Safe Disposal of (1S,2S)-2-(Benzyloxy)cyclohexanamine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, procedural information for the safe handling and disposal of (1S,2S)-2-(Benzyloxy)cyclohexanamine, ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these protocols is essential to mitigate risks and prevent environmental contamination.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them before each use.[1]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be worn.[1]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1]
II. Hazard Identification and Waste Classification
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4)[1]
-
Skin corrosion/irritation (Category 2)[1]
-
Serious eye damage/eye irritation (Category 2A)[1]
-
Specific target organ toxicity — single exposure (respiratory tract irritation) (Category 3)[1]
Due to these hazards, this compound must be treated as hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited.[1][2]
Regulatory Consideration: In the United States, chemical waste is regulated under the Resource Conservation and Recovery Act (RCRA). While specific waste codes for this compound are not explicitly listed, it may fall under codes for corrosivity (D002) if it is an aqueous solution with a pH ≤ 2 or ≥ 12.5, or ignitability (D001) if it has a low flashpoint.[3] Always consult with your institution's Environmental Health and Safety (EHS) department for precise waste classification.
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] The following steps outline the process for preparing the waste for collection.
1. Waste Collection and Segregation:
-
Designated Container: Collect waste this compound in a designated, sealable, and chemically compatible container. Do not mix it with other waste streams unless explicitly permitted by your EHS department.
-
Incompatible Materials: Avoid mixing this compound with strong oxidizing agents and acids to prevent hazardous reactions.[3]
2. Labeling of Waste Containers:
-
Clear Identification: The container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
3. Storage of Waste:
-
Secure Location: Store the sealed waste container in a designated and secure satellite accumulation area.
-
Ventilation: The storage area must be well-ventilated.
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.
-
Temperature: Store at 2-8°C, under an inert atmosphere.[1]
4. Arranging for Disposal:
-
Contact EHS: Follow your institution's specific procedures to request a pickup of the hazardous waste. This is typically handled by the EHS department or a designated waste management coordinator.
-
Licensed Vendor: The EHS department will arrange for the collection and transportation of the waste by a licensed hazardous waste disposal vendor.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Personal Protective Equipment: Before addressing the spill, don the appropriate PPE as outlined in Section I.
-
Containment and Absorption: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[2]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Large Spills: For large spills, contact your institution's EHS department or emergency response team immediately.
V. Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉NO | [1][4] |
| Molecular Weight | 205.30 g/mol | [1][4] |
| Storage Temperature | 2-8°C | [1] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Personal protective equipment for handling (1S,2S)-2-(Benzyloxy)cyclohexanamine
This guide provides crucial safety protocols and logistical information for the handling and disposal of (1S,2S)-2-(Benzyloxy)cyclohexanamine (CAS No. 216394-07-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| Exposure Route | Required PPE | Specifications & Rationale |
| Inhalation | Respiratory Protection | A NIOSH (US) or EN 166 (EU) approved respirator should be used.[1] All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk. |
| Dermal (Skin) Contact | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection. Change the outer glove immediately upon contamination. |
| Lab Coat | A fully buttoned, long-sleeved, chemical-resistant lab coat is required to protect against skin exposure. | |
| Full Coverage Clothing | Wear long pants and closed-toe shoes to ensure no skin is exposed. | |
| Ocular (Eye) Contact | Safety Glasses/Goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Face Shield | A face shield should be worn in addition to safety glasses when there is a significant risk of splashing.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before handling the compound.
-
Verify that a safety shower and eye wash station are accessible and in working order.[2]
-
Cover the work surface within the fume hood with disposable absorbent liners to contain any potential spills.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) inside the fume hood before commencing work.
2. Weighing and Aliquoting:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Handle the container with care to avoid generating airborne dust.
-
Use dedicated and clearly labeled equipment for handling this compound.
-
Immediately and securely close the primary container after dispensing.
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to prevent splashing.
-
Ensure the vessel is appropriately sized and sealed to prevent vapor release.
4. Post-Handling Procedures:
-
Thoroughly decontaminate all equipment and the work area within the fume hood after use.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.
-
The container must be made of a material compatible with the chemical.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
2. Spill Management:
-
In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[3] Do not use combustible materials like paper towels.
-
Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.[3]
-
For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal service. Do not dispose of this chemical down the drain.[1]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
